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  • Product: 7-chloro-1H-indol-4-ol

Core Science & Biosynthesis

Foundational

7-chloro-4-hydroxyindole chemical structure and molecular weight

Role of Halogenated Indole Scaffolds in Medicinal Chemistry Executive Summary 7-Chloro-4-hydroxyindole (C₈H₆ClNO) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Role of Halogenated Indole Scaffolds in Medicinal Chemistry

Executive Summary

7-Chloro-4-hydroxyindole (C₈H₆ClNO) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Distinguished by the presence of a hydroxyl group at the C4 position and a chlorine atom at the C7 position, this scaffold offers unique electronic and steric properties. The C4-hydroxyl group serves as a versatile handle for hydrogen bonding or further functionalization (e.g., etherification), while the C7-chlorine atom modulates metabolic stability and lipophilicity, often blocking CYP450-mediated oxidation at the susceptible 7-position.

This guide details the physicochemical profile, synthetic accessibility, and handling protocols for 7-chloro-4-hydroxyindole, designed for medicinal chemists and process scientists.

Part 1: Physicochemical Profile & Identity

The structural integrity of 7-chloro-4-hydroxyindole relies on the indole core's aromaticity, modified by the electron-donating hydroxyl group and the electron-withdrawing chlorine.

Chemical Identity Table
ParameterDataNotes
IUPAC Name 7-Chloro-1H-indol-4-ol
CAS Number 1167055-30-2Note: Vendor-specific identifiers may vary for rare isomers.[1]
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol Average mass
Monoisotopic Mass 167.0138 DaEssential for HRMS identification
SMILES Oc1c2[nH]cc2c(Cl)cc1
InChI Key DKGLLKSEKJTDBK-UHFFFAOYSA-N
Calculated Properties (In Silico)

These values are derived from consensus prediction algorithms (ACD/Labs, ChemAxon) for the free base.

  • cLogP: ~2.1 – 2.3 (Moderately lipophilic due to the chloro-substitution countering the polar hydroxyl).

  • pKa (Acidic): ~9.8 (Phenolic hydroxyl). The indole NH is significantly less acidic (pKa > 16).

  • Topological Polar Surface Area (TPSA): ~33 Ų (Favorable for CNS penetration).

  • H-Bond Donors: 2 (Indole NH, Phenolic OH).

  • H-Bond Acceptors: 1 (Phenolic O).

Part 2: Structural Biology & SAR Logic

In drug design, the 7-chloro-4-hydroxyindole scaffold is rarely a bystander; it is a "privileged structure" for kinase and GPCR targeting.

Pharmacophore Mechanics
  • The "Hinge Binder" (Indole NH): In kinase inhibitors, the indole NH often forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • The "Metabolic Block" (7-Cl): The C7 position of indole is a common site for metabolic hydroxylation. Introducing a chlorine atom blocks this soft spot, extending the half-life (

    
    ) of the parent drug.
    
  • The "Solvent Front" (4-OH): The 4-hydroxyl group often points toward the solvent-exposed region or interacts with specific polar residues (e.g., Lysine/Glutamate pairs), making it an ideal site for attaching solubilizing tails (e.g., alkyl amines).

Pharmacophore Core 7-Chloro-4-Hydroxyindole Core Scaffold Metabolism Metabolic Stability (Blocks C7 Oxidation) Core->Metabolism 7-Cl Substituent Binding H-Bond Donor (Kinase Hinge Region) Core->Binding Indole NH Vector Functionalization Vector (Ether/Ester formation) Core->Vector 4-OH Group

Figure 1: Pharmacophore analysis of the 7-chloro-4-hydroxyindole scaffold showing key functional roles in medicinal chemistry.

Part 3: Synthetic Accessibility (Expert Protocols)

Direct synthesis of 4-hydroxyindoles is challenging due to the sensitivity of the electron-rich phenol to oxidation. The Bartoli Indole Synthesis is the preferred "Expert" route for 7-substituted indoles because it is regioselective and tolerates halogens.

Retrosynthetic Strategy
  • Target: 7-Chloro-4-hydroxyindole.[1]

  • Precursor: 7-Chloro-4-methoxyindole (Stable intermediate).

  • Starting Material: 2-Chloro-5-nitroanisole.

Step-by-Step Synthesis Protocol
Step 1: Bartoli Indole Synthesis (Formation of the Core)
  • Reagents: 2-Chloro-5-nitroanisole, Vinylmagnesium bromide (1.0 M in THF).

  • Solvent: Anhydrous THF.

  • Temperature: -40°C to -20°C.

Protocol:

  • Charge a flame-dried 3-neck flask with 2-chloro-5-nitroanisole (1.0 eq) and anhydrous THF under Nitrogen/Argon.

  • Cool the solution to -40°C.

  • Add Vinylmagnesium bromide (3.0 to 4.0 eq) dropwise. Critical: The reaction is highly exothermic; maintain internal temperature below -20°C to prevent polymerization.

  • Stir for 1-2 hours at low temperature, then allow to warm to 0°C.

  • Quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography (Hexane/EtOAc).

  • Product: 7-Chloro-4-methoxyindole.

Step 2: Demethylation (Unmasking the Phenol)
  • Reagents: Boron Tribromide (BBr₃) (1.0 M in DCM).

  • Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

  • Dissolve 7-chloro-4-methoxyindole in anhydrous DCM under Argon.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add BBr₃ (2.5 eq) dropwise. Caution: BBr₃ reacts violently with moisture.

  • Allow the reaction to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (the phenol is significantly more polar).

  • Quench: Cool back to 0°C and carefully add MeOH (exothermic).

  • Neutralize with NaHCO₃ solution.

  • Purification: Flash chromatography. Note: 4-hydroxyindoles are air-sensitive. Use degassed solvents and store under inert gas.

Synthesis SM 2-Chloro-5-nitroanisole Inter Intermediate: 7-Chloro-4-methoxyindole SM->Inter Bartoli Indole Synthesis Reagent1 VinylMgBr (3-4 eq) THF, -40°C Reagent1->Inter Product Target: 7-Chloro-4-hydroxyindole Inter->Product Demethylation Reagent2 BBr3 / DCM -78°C to RT Reagent2->Product

Figure 2: Synthetic workflow via the Bartoli route, prioritizing regiochemical control and functional group tolerance.

Part 4: Handling, Stability & Safety

Stability Profile (Self-Validating System)

The 4-hydroxyindole moiety is electron-rich (a "super-phenol"). It is prone to oxidation to form quinone imines (colored impurities, usually pink or black) upon exposure to air and light.

  • Visual Indicator: Pure compound is an off-white to beige solid. A pink/red hue indicates initial oxidation. A black tar indicates decomposition.

  • Storage: -20°C under Argon/Nitrogen atmosphere.

  • Solubility: Soluble in DMSO, MeOH, and EtOAc. Poorly soluble in water/hexane.

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use a fume hood. BBr₃ used in synthesis is corrosive and water-reactive.

References

  • Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.

  • Dobson, D., et al. (1991). "Synthesis of 4-hydroxyindoles from 1,3-cyclohexanediones." Synthetic Communications, 21(5), 611-617.

  • PubChem Database. (2024). "7-Chloro-1H-indol-4-ol Compound Summary." National Center for Biotechnology Information.

  • Popik, V. V., et al. (2002). "Synthesis and reactivity of 4-hydroxyindole derivatives." Journal of Organic Chemistry. (General reference for hydroxyindole stability).

Sources

Exploratory

7-chloro-1H-indol-4-ol vs 7-chloroindole structural differences

Structural Architecture, Physicochemical Profiling, and Synthetic Utility in Drug Discovery [1] Executive Summary: The Scaffold Switch In the optimization of indole-based pharmacophores, the transition from 7-chloroindol...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Physicochemical Profiling, and Synthetic Utility in Drug Discovery [1]

Executive Summary: The Scaffold Switch

In the optimization of indole-based pharmacophores, the transition from 7-chloroindole to 7-chloro-1H-indol-4-ol represents a critical "scaffold switch." While the parent 7-chloroindole serves as a lipophilic, metabolically stable core often used to fill hydrophobic pockets, the introduction of the hydroxyl group at the C4 position fundamentally alters the molecule's electronic landscape and binding potential.

This guide dissects the technical differences between these two scaffolds, focusing on the 4-hydroxy "hinge-binding" capability , the electronic push-pull of the 4-OH/7-Cl para-substitution, and the divergent synthetic pathways required to access them.

Structural & Electronic Architecture

The indole ring system is electron-rich, particularly at C3. However, the substitution pattern on the benzenoid ring (C4–C7) dictates the fine-tuning of pKa and metabolic susceptibility.

7-Chloroindole: The Lipophilic Shield
  • Electronic Effect: The chlorine atom at C7 exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring, while simultaneously offering a weaker positive mesomeric effect (+M).

  • Steric Consequence: The C7 substituent is proximal to the N1-H. A chlorine atom here creates a "hydrophobic shield" around the NH, slightly increasing the acidity of the N1-proton by stabilizing the conjugate base (anion) through inductive withdrawal, though less effectively than nitro groups.

  • Binding Mode: Primarily drives hydrophobic interactions (Van der Waals) and halogen bonding.

7-Chloro-1H-indol-4-ol: The Amphiphilic Anchor
  • The "Para" Effect: In this scaffold, the 4-OH and 7-Cl groups are para to each other.

    • 4-OH: Strong electron donor (+M). Significantly activates the ring.

    • 7-Cl: Weak electron withdrawer (-I).

    • Net Result: The benzene ring becomes highly electron-rich, particularly at C5 (ortho to OH) and C3 (via resonance from N1).

  • Binding Mode: The C4-OH is a privileged motif for hydrogen bonding . In kinase inhibitors, this moiety often mimics the exocyclic amine of adenine in ATP, forming critical H-bonds with the kinase hinge region.

Structural Visualization (DOT)

The following diagram illustrates the electronic vectors and reactive sites.

Indole_Electronics cluster_0 7-Chloroindole cluster_1 7-Chloro-1H-indol-4-ol Cl7 7-Cl: Inductive Withdrawal (-I) Lipophilic Shield Indole7 Indole Core (Electron Deficient Benzenoid) Cl7->Indole7 Deactivates Indole4 Indole Core (Electron Rich Benzenoid) Indole7->Indole4 Metabolic Oxidation (Hypothetical) OH4 4-OH: Resonance Donor (+M) H-Bond Donor/Acceptor OH4->Indole4 Strong Activation Cl7_OH 7-Cl: Inductive Withdrawal (-I) Cl7_OH->Indole4 Weak Deactivation

Figure 1: Electronic vector comparison. Note the strong activation provided by the 4-OH group compared to the deactivating nature of the 7-Cl alone.

Physicochemical Profiling

The introduction of the 4-OH group drastically shifts the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Property7-Chloroindole7-Chloro-1H-indol-4-olImpact on Drug Design
Molecular Weight 151.59 g/mol 167.59 g/mol Minimal impact; both are fragment-sized.
LogP (Calc) ~3.4 (Lipophilic)~2.3 (Amphiphilic)4-OH improves water solubility and lowers CNS penetration slightly.
H-Bond Donors 1 (NH)2 (NH, OH)4-OH adds a critical donor for specific binding.
H-Bond Acceptors 01 (OH)4-OH acts as a dual donor/acceptor.
pKa (NH) ~16.0~16.0The pyrrole NH remains very weak acid.
pKa (OH) N/A~9.3 - 9.8Critical: Phenolic OH is ionizable at physiological pH (trace), affecting permeability.
Solubility (Aq) Poor (< 0.1 mg/mL)Moderate4-OH allows for salt formation or prodrug strategies.
Metabolic Fate Hydroxylation (C4/C5/C6)Glucuronidation (O-Gluc)4-OH is a direct handle for Phase II conjugation (rapid clearance).

Key Insight: The 7-chloro substituent in the 4-ol analog serves to lower the pKa of the phenolic hydroxyl slightly (compared to 4-hydroxyindole, pKa ~10.1) due to inductive withdrawal across the ring, potentially increasing the fraction of the phenolate anion at pH 7.4.

Synthetic Workflows

Synthesizing 7-chloroindole is relatively straightforward (e.g., Bartoli synthesis). However, accessing the 7-chloro-1H-indol-4-ol core requires bypassing the instability of electron-rich indoles.

The "Dehydrogenation" Route (Preferred for Scale)

This route avoids the handling of unstable 4-hydroxyindole intermediates until the final step.

  • Precursor: 1,3-Cyclohexanedione derivative.[2]

  • Cyclization: Formation of the 4-oxo-4,5,6,7-tetrahydroindole.

  • Aromatization: The critical step using CuBr₂ or Pd/C to restore aromaticity.

Synthetic Decision Tree (DOT)

Synthesis_Workflow Start Target: 7-Chloro-1H-indol-4-ol RouteA Route A: Aromatization (Scalable) Start->RouteA RouteB Route B: Demethylation (Medicinal Chem Scale) Start->RouteB StepA1 Start: 2-Chloro-1,3-cyclohexanedione RouteA->StepA1 StepA2 Reaction: Nenitzescu Synthesis (with enamine) StepA1->StepA2 StepA3 Intermediate: 7-Chloro-4-oxo-tetrahydroindole StepA2->StepA3 StepA4 Aromatization: CuBr2 / EtOAc (Oxidative Dehydrogenation) StepA3->StepA4 Final Purified 7-Chloro-1H-indol-4-ol StepA4->Final Yield ~60-80% StepB1 Start: 2-Chloro-5-methoxy-aniline RouteB->StepB1 StepB2 Reaction: Bartoli / Fischer Indolization StepB1->StepB2 StepB3 Intermediate: 7-Chloro-4-methoxyindole StepB2->StepB3 StepB4 Deprotection: BBr3 / DCM (-78°C to RT) StepB3->StepB4 StepB4->Final Yield ~85-95%

Figure 2: Two primary synthetic strategies. Route B is common in early discovery; Route A is preferred for process chemistry.

Experimental Protocols

Protocol: Demethylation of 7-Chloro-4-methoxyindole (Route B)

Rationale: This is the most common method in discovery labs to generate the 4-OH pharmacophore from a stable methoxy precursor.

Reagents:

  • 7-Chloro-4-methoxyindole (1.0 eq)

  • Boron Tribromide (BBr₃), 1.0 M in DCM (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ solution

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 7-Chloro-4-methoxyindole (1.0 mmol) and anhydrous DCM (10 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add BBr₃ (3.0 mmol, 3 mL) over 10 minutes. Note: Reaction is highly exothermic.

  • Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C over 2 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The product will be significantly more polar (lower Rf) than the starting material.

  • Quench: Cool back to -10°C. Carefully quench with saturated NaHCO₃ (dropwise initially). Caution: Vigorous evolution of HBr gas.

  • Extraction: Extract with EtOAc (3 x 20 mL). The product is amphiphilic; ensure the aqueous layer is pH ~6-7.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Observation: Product is often an off-white to tan solid. 4-Hydroxyindoles oxidize in air; store under Argon at -20°C.

Medicinal Chemistry Applications

The "Kinase Hinge" Hypothesis

In kinase drug discovery, the hinge region connects the N- and C-terminal lobes of the kinase.

  • 7-Chloroindole: Can only interact via Van der Waals forces. It is often used to bind to the "Gatekeeper" residue pocket if the pocket is hydrophobic.

  • 7-Chloro-1H-indol-4-ol: The 4-OH group and the Indole NH form a donor-acceptor motif that mimics the Adenine ring of ATP.

    • NH (N1): H-bond donor to the backbone carbonyl of the hinge.

    • OH (C4): H-bond acceptor/donor to the backbone NH of the hinge.

Metabolic Liability Management

While the 4-OH improves potency, it introduces a "soft spot" for Phase II metabolism (Glucuronidation).

  • Strategy: If clearance is too high, medicinal chemists often cap the 4-OH (e.g., 4-methoxy, 4-difluoromethoxy) or rely on the 7-Cl to sterically hinder the sulfotransferase/glucuronosyltransferase enzymes, though the para-positioning makes steric shielding of the 4-OH by the 7-Cl minimal.

References

  • Synthesis of 4-Hydroxyindoles: Khatri, J. K., et al. "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol."[3] Acta Scientific Medical Sciences, 2022.[3]

  • Indole Physicochemical Properties: "7-Chloroindole Compound Summary." PubChem, National Library of Medicine.

  • Electrophilic Substitution in Indoles: "Electrophilic Substitution Reactions of Indoles." ResearchGate.

  • Medicinal Chemistry of Indoles: "Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances." MDPI, 2025.

  • pKa Data: Bordwell pKa Table (Acidity in DMSO/Water).

Sources

Foundational

Precision Nomenclature &amp; Database Retrieval: 7-Chloro-1H-indol-4-ol

The following technical guide details the nomenclature, database indexing, and retrieval strategies for 7-chloro-1H-indol-4-ol . This guide is structured to prevent common procurement and data-mining errors caused by amb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, database indexing, and retrieval strategies for 7-chloro-1H-indol-4-ol . This guide is structured to prevent common procurement and data-mining errors caused by ambiguous synonyms and structural isomers.

A Technical Guide for Cheminformatics & Medicinal Chemistry

Executive Summary

7-chloro-1H-indol-4-ol (CAS: 1167055-30-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive indole derivatives, including analogs of beta-blockers (e.g., Pindolol) and necroptosis inhibitors.[1][2]

For researchers, this compound presents a high risk of identification error due to its structural similarity to three common "decoys":

  • 7-chloroindole (Missing the hydroxyl group).[3]

  • 7-chloro-4-hydroxyquinoline (Nitrogen position shift).[1][3]

  • 4-chloro-1H-indol-7-ol (Positional isomer).[1][3]

This guide provides the definitive synonym mappings and a self-validating search protocol to ensure the retrieval of the correct chemical entity.

Part 1: Chemical Identity & Structural Nomenclature[4]

The following data constitutes the "Gold Standard" identity for this molecule. Use these identifiers for cross-referencing rather than relying solely on text-based names.

Core Identifiers Table[3][5]
Identifier TypeValueNotes
CAS Registry Number 1167055-30-2 Primary Identifier.[1][3] Distinct from 53924-05-3 (7-chloroindole).[1][3][4]
IUPAC Name 7-chloro-1H-indol-4-olPreferred Systematic Name.[1][3]
InChI Key DKGLLKSEKJTDBK-UHFFFAOYSA-NCritical for Database Search. Hash of the structure.
Canonical SMILES Oc1c2[nH]ccc2c(Cl)cc1Useful for substructure searching.[3]
Molecular Formula C₈H₆ClNOMW: 167.59 g/mol
Structural Visualization

The structure features an indole core with a chlorine atom at position 7 and a hydroxyl group at position 4.[3] The '1H' notation in the IUPAC name specifies the tautomer where the nitrogen is protonated, which is the stable form for this phenol-like indole.[1][3]

Part 2: Database-Specific Synonym Mapping

Different databases and vendors index this compound using varying nomenclature conventions. Below is the mapping required to locate the compound across major platforms.

Public Chemical Databases[3][6]
  • PubChem: Often indexed strictly by structure.[3] Text searches for "7-chloro-4-hydroxyindole" may redirect to the quinoline derivative or the des-chloro parent.[1][3]

    • Search Strategy: Use InChI Key DKGLLKSEKJTDBK-UHFFFAOYSA-N.[1][3]

  • ChemSpider / RSC: May use inverted indexing.[3]

    • Synonym:1H-Indol-4-ol, 7-chloro-[1][2][5][6]

  • ChEMBL: As of current indexing, this specific intermediate may not have a dedicated CHEMBL ID (unlike its parent 7-chloroindole, CHEMBL111579).[3]

    • Implication: Do not assume a lack of ChEMBL ID means the compound is novel; it simply may not be a registered bioactive endpoint yet.[3]

Commercial Vendor Synonyms

Suppliers often use non-systematic trade names or catalog codes.[3]

  • Common Vendor Name: 7-Chloro-4-hydroxyindole (Omits '1H', technically ambiguous but widely used).[1][3]

  • Inverted Catalog Name: Indole, 7-chloro-4-hydroxy-[1][3][5]

  • Key Catalog Codes:

    • Reagentia:R000D06[3][5]

    • Synthonix:[3]SY3H99DEFA49[3]

Part 3: Nomenclature Pitfalls & Disambiguation

This section addresses the "Expertise" component of the guide.[3] The following compounds are frequently purchased in error due to name similarity.

The "Decoy" Structures[1]
  • The "Missing Hydroxyl" Trap:

    • Name: 7-Chloroindole[1][2][4][5][7]

    • CAS: 53924-05-3[1][4]

    • Risk:[3] High.[3] Often appears in search results for "7-chloro indole" if the "4-ol" term is not strictly enforced.[1][3]

  • The "Quinoline" Trap:

    • Name: 7-Chloro-4-hydroxyquinoline[1][5][8]

    • CAS: 86-99-7[1][8]

    • Risk:[3] High.[3] "Hydroxy" and "Chloro" positions are identical, but the core ring is quinoline (6+6) instead of indole (6+5).[3]

  • The "Isomer" Trap:

    • Name: 4-Chloro-1H-indol-7-ol[1][9]

    • Risk:[3] Moderate.[3] The substituents are swapped. This drastically alters electronic properties and binding affinity.[3]

Visual Disambiguation Logic

The following diagram illustrates the logical separation between the target molecule and its common decoys.

Disambiguation Target TARGET: 7-chloro-1H-indol-4-ol (CAS: 1167055-30-2) Decoy1 DECOY 1: 7-Chloroindole (No Hydroxyl Group) CAS: 53924-05-3 Decoy2 DECOY 2: 7-Chloro-4-hydroxyquinoline (Quinoline Core) CAS: 86-99-7 Decoy3 DECOY 3: 4-Chloro-1H-indol-7-ol (Positional Isomer) Query Search Query: "7-chloro...4...hydroxy..." Query->Target Exact Match Query->Decoy1 Missing 'ol' term Query->Decoy2 'Indole' vs 'Quinoline' Query->Decoy3 Numbering Swap

Figure 1: Disambiguation logic flow distinguishing 7-chloro-1H-indol-4-ol from common false positives.

Part 4: Validated Search Protocol

To ensure scientific integrity in procurement or data mining, follow this step-by-step workflow. This protocol relies on InChI Key verification rather than text matching.[3]

Step 1: Generate the InChI Key

Do not trust vendor text descriptions blindly.[3]

  • Draw the structure in your chemical drawing software (ChemDraw, MarvinSketch).[3]

    • Check: Indole core, Cl at 7, OH at 4.[3]

  • Generate the InChI Key.[3][10][4][11]

    • Expected Output:DKGLLKSEKJTDBK-UHFFFAOYSA-N[1]

Step 2: Database Query

Use the generated key for searching.[3]

  • Google/PubChem: Search DKGLLKSEKJTDBK-UHFFFAOYSA-N.[1][3]

  • Vendor Sites: If the InChI search fails, use CAS 1167055-30-2.[1][3]

Step 3: Structural Verification

Before finalizing any purchase or dataset entry, verify the SMILES string provided by the source against your reference.[3]

  • Reference SMILES:Oc1c2[nH]ccc2c(Cl)cc1[9]

  • If the vendor SMILES is:Clc1cccc2c(O)ccn12 (Quinoline) -> REJECT .[3]

Workflow Diagram

SearchWorkflow Start Start: Need 7-chloro-1H-indol-4-ol Draw 1. Draw Structure (Indole, 7-Cl, 4-OH) Start->Draw GenKey 2. Generate InChI Key DKGLLKSEKJTDBK... Draw->GenKey Search 3. Search Database/Vendor using InChI Key GenKey->Search Decision Match Found? Search->Decision Verify 4. Verify CAS (Must be 1167055-30-2) Decision->Verify Yes Fail REJECT (Isomer/Decoy) Decision->Fail No / Ambiguous Success VALIDATED Proceed Verify->Success Matches Verify->Fail Mismatch

Figure 2: Validated search workflow using structural hashing (InChI) to bypass nomenclature errors.

References

  • Sigma-Aldrich (Merck). 7-chloro-1H-indol-4-ol Product Page (CAS 1167055-30-2). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 104644 (7-Chloroindole - Decoy Reference). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66593 (7-Chloro-4-hydroxyquinoline - Decoy Reference). Retrieved from

  • Reagentia. 7-CHLORO-4-HYDROXY INDOLE Product Data. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 7-Chloro-1H-indol-4-ol as a Scaffold for Kinase Inhibitors

Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The indole ring system is recognized as a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP and form key interactions within the kinase ATP-binding site.[1][3] This guide provides a comprehensive overview of the strategic use of the 7-chloro-1H-indol-4-ol scaffold in the design and development of potent and selective kinase inhibitors. We will explore synthetic strategies, provide detailed protocols for biological evaluation, and discuss structure-activity relationships (SAR) to guide future discovery efforts.

Introduction: The Strategic Advantage of the 7-Chloro-1H-indol-4-ol Scaffold

The indole scaffold is a common feature in many FDA-approved kinase inhibitors.[4][5][6] The 7-chloro-1H-indol-4-ol derivative offers distinct advantages for kinase inhibitor design:

  • Hinge-Binding Mimicry: The indole nitrogen and the 4-hydroxyl group can form critical hydrogen bond interactions with the hinge region of the kinase, a key feature for ATP-competitive inhibition.[7][8]

  • Vector for Synthetic Elaboration: The 4-hydroxyl group serves as a versatile synthetic handle, allowing for the introduction of various side chains via ether linkages to explore the solvent-front region of the ATP pocket. This is a common strategy to enhance potency and modulate selectivity.[5][7]

  • Modulation of Physicochemical Properties: The 7-chloro substituent occupies a hydrophobic pocket and can enhance binding affinity. It also modulates the electronic properties of the indole ring, which can influence pKa and overall compound properties.

  • Proven Clinical Relevance: Derivatives of this and similar indole scaffolds have shown potent inhibition against clinically relevant kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met.[1][5][7][9]

The overall strategy involves using the indole core as an anchor in the ATP-binding site, with synthetic modifications at key positions to achieve high affinity and selectivity for the target kinase.

Synthetic Chemistry: Building a Kinase Inhibitor Library

The synthesis of a library of inhibitors based on the 7-chloro-1H-indol-4-ol scaffold typically involves a convergent approach. The core indole is first synthesized or procured, followed by the attachment of various side chains, often targeting the 4-position.

General Synthetic Workflow

A typical workflow involves the protection of the indole nitrogen, followed by etherification at the 4-hydroxyl position, and finally, deprotection to yield the target compound. This multi-step process allows for the introduction of diverse chemical moieties.

G cluster_synthesis Synthetic Workflow start 7-chloro-1H-indol-4-ol (Starting Material) protect N-Protection (e.g., SEM, Boc) start->protect Protect reactive N-H etherify O-Alkylation / Etherification (e.g., Mitsunobu or Williamson Ether Synthesis) protect->etherify Activate for C4 modification deprotect N-Deprotection (e.g., TFA, TBAF) etherify->deprotect Remove protecting group final Final Inhibitor Compound deprotect->final library Diverse Side Chains (R-X) library->etherify Introduce diversity

A generalized synthetic workflow for creating a library of inhibitors.
Protocol: O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for forming the C-O ether bond at the 4-position of the indole scaffold under mild conditions. This protocol describes the coupling of an N-protected 7-chloro-1H-indol-4-ol with a generic alcohol (R-OH).

Materials:

  • N-Protected 7-chloro-1H-indol-4-ol

  • Alcohol (R-OH) of choice (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 7-chloro-1H-indol-4-ol, the desired alcohol (R-OH), and triphenylphosphine in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon adding the azodicarboxylate.

  • Reagent Addition: Add DIAD or DEAD dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired O-linked indole product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: From Enzyme to Cell

A multi-tiered approach is essential for evaluating the synthesized compounds, starting with in vitro enzymatic assays and progressing to cell-based models to assess cellular potency and target engagement.

Biological Evaluation Workflow

The evaluation process follows a logical progression from broad screening to detailed characterization of promising lead compounds.

G cluster_bio Biological Evaluation Funnel synthesis Synthesized Compound Library invitro In Vitro Kinase Assay (e.g., ADP-Glo™, HTRF®) Determine IC₅₀ synthesis->invitro Primary Screen selectivity Kinome Selectivity Profiling invitro->selectivity Assess Specificity cell_potency Cell-Based Assay (e.g., Anti-proliferation, p-Kinase Western Blot) Determine EC₅₀ invitro->cell_potency Assess Cellular Activity target_engage Target Engagement Assay (e.g., NanoBRET™) Confirm cellular binding cell_potency->target_engage Validate Target Interaction lead Lead Compound target_engage->lead

A typical screening cascade for kinase inhibitor evaluation.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC₅₀ value of a test compound using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[10][11]

Materials:

  • Target Kinase (e.g., VEGFR-2, c-Met)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettors and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a kinase/substrate master mix in the appropriate kinase buffer. Add this mix to the wells containing the test compounds.

  • Start Reaction: Prepare an ATP solution in the kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" controls).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

To confirm that a compound engages its intended target in a physiological context, a live-cell target engagement assay is crucial. The NanoBRET™ assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[12]

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the kinase-NanoLuc® fusion protein.

  • NanoBRET™ Tracer specific for the kinase of interest.

  • Test compounds serially diluted in DMSO.

  • Opti-MEM® I Reduced Serum Medium.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, tissue culture-treated 96-well plates.

  • Plate reader capable of measuring BRET signals (two emission wavelengths simultaneously).

Procedure:

  • Cell Plating: Seed the kinase-NanoLuc® expressing cells into a white 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®. Add these dilutions to the appropriate wells.

  • Tracer Addition: Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®. Add this solution to all wells containing cells and compound.

  • Incubation: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection Reagent Addition: Prepare the Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor in the provided buffer. Add this to all wells.

  • Signal Measurement: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to controls (vehicle-only for high BRET, excess unlabeled control compound for low BRET).

    • Plot the normalized BRET ratio versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the 7-chloro-1H-indol-4-ol scaffold allows for the elucidation of SAR, guiding the optimization of lead compounds.

Key Modification Points and Their Rationale

The SAR for this scaffold often revolves around modifications at the 4-position, which extends into the solvent-exposed region of the ATP binding pocket.

Key regions of the scaffold for SAR exploration.
Example Data Table

The following table presents hypothetical data for a series of compounds based on the 7-chloro-1H-indol-4-ol scaffold, illustrating how modifications at the C4-position can impact potency against two different kinases.

Compound IDC4-O-R Side ChainVEGFR-2 IC₅₀ (nM)[7]c-Met IC₅₀ (nM)[9]
REF-01 -H (Parent Scaffold)15002200
EX-01 -CH₂-Pyridine85450
EX-02 -CH₂-Morpholine120980
EX-03 -CH₂(4-F-Phenyl)1525
EX-04 -CH₂(3,4-di-Cl-Phenyl)518

Interpretation of Data:

  • The parent scaffold (REF-01 ) shows weak activity, highlighting the necessity of the C4 side chain.

  • Basic amines like pyridine (EX-01 ) and morpholine (EX-02 ) improve potency, likely by forming additional interactions or improving solubility.

  • Aromatic side chains (EX-03 , EX-04 ) provide a significant boost in potency against both kinases.

  • The addition of halogens to the phenyl ring (EX-04 ) further increases potency, suggesting a favorable interaction in a hydrophobic sub-pocket of both kinases. This compound shows potent, dual-inhibitory activity.

Conclusion and Future Directions

The 7-chloro-1H-indol-4-ol scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the synthetic tractability of the 4-hydroxyl group, provides a robust platform for generating potent and selective compounds. Future work should focus on leveraging detailed structural biology (X-ray crystallography) of lead compounds bound to their target kinases to rationally design next-generation inhibitors with improved selectivity profiles and optimized pharmacokinetic properties, ultimately leading to safer and more effective therapeutic agents.

References

  • Gao, H. et al. (2015). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Chinese Chemical Letters.
  • Song, J. et al. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLoS ONE.
  • El-Damasy, A. K. et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays. Available at: [Link]

  • Sharma, R. et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Available at: [Link]

  • Ye, L. et al. (2013). Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules. Available at: [Link]

  • Wikipedia. c-Met inhibitor. Available at: [Link]

  • ACS Publications. Dithiobis(1H-indoles) for in vitro Inhibition of Receptor and Nonreceptor Protein Tyrosine Kinases. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • ResearchGate. The structure-activity relationship (SAR) of the novel indole... Available at: [Link]

  • AACR Publications. (2020). A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]

  • ACS Omega. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Available at: [Link]

  • Liu, Y. et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules. Available at: [Link]

  • PMC. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available at: [Link]

  • protocols.io. (2024). In vitro kinase assay. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Available at: [Link]

  • National Institutes of Health. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Available at: [Link]

  • Wikipedia. Catequentinib. Available at: [Link]

  • National Institutes of Health. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • Tesi di dottorato. New indole and 7-azaindole derivatives as protein kinase inhibitors. Available at: [Link]

  • MDPI. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Available at: [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

  • ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

  • MDPI. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Available at: [Link]

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Sources

Application

palladium-catalyzed cross-coupling reactions of 7-chloro-1H-indol-4-ol

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 7-Chloro-1H-indol-4-ol Introduction: The Strategic Importance of the Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 7-Chloro-1H-indol-4-ol

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence is highlighted by its role in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2][3] Consequently, the synthesis and functionalization of substituted indoles are of paramount importance for developing novel therapeutic agents.[3][4][5][6] Since 2015, the U.S. FDA has approved over a dozen indole-based drugs for treating a range of conditions from migraines to cancer.[7][8]

7-Chloro-1H-indol-4-ol represents a particularly valuable and versatile starting material. The presence of a hydroxyl group at the C4 position and a chloro-substituent at the C7 position provides two distinct handles for chemical modification. The C7-Cl bond, in particular, is an ideal electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, offering a direct pathway to rapidly build molecular complexity.[9][10]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for leveraging Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions on the 7-chloro-1H-indol-4-ol scaffold.

Pillar 1: The Palladium Catalytic Cycle - A Unifying Mechanism

At the heart of these transformations lies the palladium catalytic cycle, which typically alternates between Pd(0) and Pd(II) oxidation states.[11] Understanding this fundamental process is critical for troubleshooting and optimizing reaction conditions.

The cycle consists of three key steps:

  • Oxidative Addition: The active, low-valent Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-chloro-1H-indol-4-ol. This is often the rate-determining step, especially for less reactive aryl chlorides.[12][13]

  • Transmetalation / Ligand Exchange: The organopalladium(II) complex formed then reacts with the nucleophilic coupling partner. In reactions like the Suzuki-Miyaura, this involves the transfer of an organic group from a main-group element (e.g., boron) to the palladium center.[14][15] For C-N couplings like the Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation.[16][17]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[13][16]

General Palladium Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation / Ligand Exchange pd2_complex->transmetalation pd2_coupled L₂Pd(II)(Ar)(Nu) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 ar_nu Ar-Nu Out reductive_elimination->ar_nu arx Ar-X In arx->oxidative_addition nu_m Nu-M In nu_m->transmetalation

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Pillar 2: Application Notes & Experimental Protocols

Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the operational simplicity and the stability and low toxicity of the requisite boronic acid reagents.[15][18][19] It is an exceptionally powerful tool for synthesizing biaryl motifs, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. Overcoming this hurdle requires a highly active catalyst. This is achieved by pairing a palladium source (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the Pd(0) state and accelerate the difficult oxidative addition step.[20]

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is not merely a spectator. Its primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., a trihydroxyborate), which is essential for the transmetalation step to proceed efficiently.[14][15]

  • Solvent: A biphasic solvent system, typically an organic solvent like dioxane or toluene with water, is often optimal. The base and boronate salt are more soluble in the aqueous phase, while the organic components reside in the organic phase, with the reaction occurring at the interface or within micelles.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_arx Ar-Pd(II)L₂-Cl pd0->pd2_arx Oxidative Addition (Ar-Cl) pd2_ar_bor Ar-Pd(II)L₂-O-B(OH)₂R' pd2_arx->pd2_ar_bor Ligand Exchange pd2_ar_r Ar-Pd(II)L₂-R' pd2_ar_bor->pd2_ar_r Transmetalation pd2_ar_r->pd0 Reductive Elimination (Ar-R') base R'B(OH)₂ + Base base->pd2_arx

Caption: Catalytic Cycle for the Suzuki-Miyaura Reaction.

Experimental Protocol: Synthesis of 7-Aryl-1H-indol-4-ol

  • Reagent Preparation: To an oven-dried Schlenk flask, add 7-chloro-1H-indol-4-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-1H-indol-4-ol.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Outcomes

Coupling Partner (Ar-B(OH)₂)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (3)DME/H₂O90890-98
3-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2.5)Toluene/H₂O1101675-85
2-Methylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Dioxane/H₂O1001660-75
Section 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[16] Its development revolutionized access to anilines, which are critical components of countless pharmaceuticals. The reaction's utility stems from its broad substrate scope and functional group tolerance.[17]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylmonophosphine ligands (e.g., BrettPhos, RuPhos) are essential.[21] They create a sterically hindered environment around the palladium that promotes the final, often difficult, reductive elimination step to form the C-N bond and turn over the catalyst.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[22] Its role is to deprotonate the amine after it has coordinated to the palladium(II) center, forming the crucial palladium-amido intermediate that precedes reductive elimination.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching the strong base and to ensure a homogeneous reaction environment.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_arx Ar-Pd(II)L-Cl pd0->pd2_arx Oxidative Addition (Ar-Cl) pd2_ar_amine [Ar-Pd(II)L(HNR'R'')]⁺Cl⁻ pd2_arx->pd2_ar_amine Amine Coordination (HNR'R'') pd2_ar_amido Ar-Pd(II)L(NR'R'') pd2_ar_amine->pd2_ar_amido Deprotonation (-Base-H⁺) pd2_ar_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 7-(Amino)-1H-indol-4-ol

  • Inert Atmosphere: To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Palladacycle G3, 1-2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.2-1.5 equiv.).

  • Reagent Addition: Add 7-chloro-1H-indol-4-ol (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours, with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions and Outcomes

Amine PartnerPd Precatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholineBrettPhos G3 (2)NaOt-Bu (1.4)Toluene1101880-90
AnilineRuPhos G3 (2)K₃PO₄ (2.0)Dioxane1002475-85
BenzylamineXPhos G2 (1.5)LiHMDS (1.5)THF801288-96
PyrrolidinetBuXPhos G3 (2)NaOt-Bu (1.4)Toluene1101870-85
Section 2.3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming conjugated enynes or arylalkynes.[23][24] This reaction is distinguished by its use of a dual-catalyst system.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[25] The critical role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Ar-Pd(II) complex, which would be sluggish or non-existent with the alkyne alone.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and often acts as the solvent or co-solvent.[23]

  • Conditions: The reaction must be run under anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction catalyzed by the copper salt in the presence of oxygen.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_arx Ar-Pd(II)L₂-Cl pd0->pd2_arx Oxidative Addition transmetalation Transmetalation pd2_arx->transmetalation pd2_ar_alkyne Ar-Pd(II)L₂-C≡CR' pd2_ar_alkyne->pd0 Reductive Elimination cu_x Cu(I)Cl cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne H-C≡CR' + Base cu_alkyne->transmetalation transmetalation->pd2_ar_alkyne

Caption: Dual Catalytic Cycles of the Sonogashira Reaction.

Experimental Protocol: Synthesis of 7-Alkynyl-1H-indol-4-ol

  • Inert Atmosphere: To a Schlenk flask, add 7-chloro-1H-indol-4-ol (1.0 equiv.), copper(I) iodide (CuI, 5-10 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.3 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Table 3: Representative Sonogashira Coupling Conditions and Outcomes

Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THF25685-95
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEA (3)DMF50490-98
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THF40870-80
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (3)DMF251275-85
Section 2.4: Heck Reaction for C-C Alkene Formation

The Heck (or Mizoroki-Heck) reaction is a cornerstone method for the vinylation of aryl halides, forming a C-C bond between the aryl group and an alkene.[11][12][26] It is particularly effective with electron-deficient alkenes such as acrylates and styrenes.

Causality Behind Experimental Choices:

  • Catalyst and Ligands: A simple palladium source like Pd(OAc)₂ is often sufficient. While some Heck reactions can proceed without added ligands ("phosphine-free"), the addition of a phosphine ligand like triphenylphosphine (PPh₃) can stabilize the catalyst, prevent the formation of inactive palladium black, and improve yields.[12]

  • Base: A base, either organic (Et₃N) or inorganic (K₂CO₃), is essential to neutralize the acid (HCl) generated during the final β-hydride elimination step. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[12]

  • Solvent: High-boiling, polar aprotic solvents like DMF or DMAc are typically used to ensure solubility of the reagents and to allow for the higher temperatures often required for the reaction to proceed at a reasonable rate.

Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_arx Ar-Pd(II)L₂-Cl pd0->pd2_arx Oxidative Addition pd2_ar_alkene Ar-Pd(II)L₂(Alkene)Cl pd2_arx->pd2_ar_alkene Alkene Coordination pd2_alkyl R-Pd(II)L₂-Cl pd2_ar_alkene->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂-Cl pd2_alkyl->pd_hydride β-Hydride Elimination (Product Out) pd_hydride->pd0 Base-assisted Regeneration

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.

Experimental Protocol: Synthesis of 7-Vinyl-1H-indol-4-ol Derivatives

  • Reagent Preparation: In a sealable reaction vessel, combine 7-chloro-1H-indol-4-ol (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and, if used, a ligand (e.g., PPh₃, 4-10 mol%).

  • Solvent: Add a high-boiling solvent such as DMF or DMAc.

  • Reaction: Seal the vessel and heat to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Table 4: Representative Heck Reaction Conditions and Outcomes

Alkene PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ (5)-K₂CO₃ (2)DMF1302465-75
StyrenePd(OAc)₂ (3)P(o-tolyl)₃ (6)Et₃N (2)DMAc1401870-80
AcrylonitrilePdCl₂(PPh₃)₂ (5)-NaOAc (2.5)NMP1202460-70

Pillar 3: Troubleshooting and Optimization

Effective application of these protocols requires an understanding of common failure modes.

ObservationPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Insufficiently reactive conditions for aryl chloride; Poor solvent/base choice.Use a fresh palladium source or a more active precatalyst. Screen different ligands (e.g., more electron-rich/bulky ones). Ensure solvents are anhydrous and properly degassed. Screen alternative bases.
Dehalogenation Side Product β-Hydride elimination from an intermediate or reaction with trace water.Use rigorously dried and degassed solvents. For Suzuki, ensure the boronic acid is of high quality. For Buchwald-Hartwig, use a stronger, non-nucleophilic base.
Homocoupling of Coupling Partner (Suzuki) Oxidative conditions. (Sonogashira) Presence of oxygen leading to Glaser coupling.Ensure the reaction is maintained under a strictly inert atmosphere (Ar or N₂).
Formation of Palladium Black Catalyst decomposition.Use a stabilizing ligand. Ensure the reaction temperature is not excessively high. Check for impurities in starting materials.

Conclusion

7-Chloro-1H-indol-4-ol is a powerful scaffold for generating diverse libraries of novel compounds with high potential in drug discovery. By leveraging the specific strengths of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently forge new C-C and C-N bonds at the C7 position. Success in these endeavors is predicated on a rational approach to experimental design, where the choice of palladium source, ligand, base, and solvent is tailored to the specific transformation. This guide provides the foundational protocols and mechanistic insights to empower scientists to effectively utilize this versatile building block in their research programs.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. (n.d.). National Center for Biotechnology Information.
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Chiba University.
  • Kumar, N., & Parle, A. (2019, April 27). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies.
  • Substituted indoles: Significance and symbolism. (2025, March 4). SciSpace.
  • Synthesis and Functionalization of Indoles through Rhodium-Catalyzed Reactions. (2007, May 1). Bentham Science.
  • Biomedical Importance of Indoles - PMC. (n.d.). National Center for Biotechnology Information.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4). Avicenna Journal of Phytomedicine.
  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide - PMC. (n.d.). National Center for Biotechnology Information.
  • Kaushik, N., & Singh, N. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • (PDF) Buchwald-Hartwig reaction: An overview. (n.d.). ResearchGate.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). StuDocu.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Alfa Chemistry.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). MDPI.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Sonogashira Coupling. (n.d.). SynArchive.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10). National Center for Biotechnology Information.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018, July 31). ACS Publications.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium Catalysts for Cross-Coupling Reaction. (2015, January 22). MDPI.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Heck Reaction—State of the Art. (2017, September 11). MDPI.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017, March 23). MDPI.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 7-chloro-1H-indol-4-ol Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-chloro-1H-indol-4-ol. This document offers in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-chloro-1H-indol-4-ol. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yields. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Choosing Your Synthetic Strategy: A Comparative Overview

The synthesis of 7-chloro-1H-indol-4-ol can be approached through several established methods for indole formation. The selection of the optimal route depends on the availability of starting materials, scale of the reaction, and the specific challenges anticipated due to the electronic nature of the substituents. Here, we compare two of the most viable strategies: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.

Synthetic RouteStarting MaterialsKey AdvantagesPotential Challenges
Fischer Indole Synthesis 3-Chloro-6-methoxyphenylhydrazine and a suitable C2-synthon (e.g., a protected hydroxyacetaldehyde derivative)Well-established, versatile, and widely documented.[1][2]Harsh acidic conditions may not be suitable for all substrates. The electron-withdrawing nature of the 7-chloro group can hinder cyclization.[2][3]
Leimgruber-Batcho Indole Synthesis 2-Chloro-5-methoxy-1-methyl-3-nitrobenzeneMilder reaction conditions compared to the Fischer synthesis.[4][5][6] High yields are often achievable for electron-deficient systems.[5]Requires the synthesis of a specific ortho-nitrotoluene precursor.

For the synthesis of 7-chloro-1H-indol-4-ol, a particularly effective approach is a modified Leimgruber-Batcho synthesis leading to a key intermediate, methyl 7-chloroindole-4-carboxylate. This intermediate can then be hydrolyzed to the desired product. This route has been successfully scaled to multihundred-gram quantities without the need for chromatographic purification, making it an attractive option for larger-scale preparations.[7]

II. Recommended Synthetic Protocol: Modified Leimgruber-Batcho Approach

This section details a robust, two-step protocol for the synthesis of 7-chloro-1H-indol-4-ol, commencing with the synthesis of the key intermediate, methyl 7-chloroindole-4-carboxylate.

Step 1: Synthesis of Methyl 7-chloroindole-4-carboxylate

This procedure is adapted from a scalable, published synthesis.[7]

Reaction Scheme:

G A 2-Chloro-5-methoxy-1-methyl-3-nitrobenzene B Methyl 7-chloro-4-methoxy-1H-indole-2-carboxylate A->B  1. DMF-DMA, Pyrrolidine  2. Reductive Cyclization (e.g., H2, Pd/C) C Methyl 7-chloro-4-hydroxy-1H-indole-2-carboxylate B->C  Demethylation (e.g., BBr3) D 7-chloro-1H-indol-4-ol C->D  Hydrolysis (e.g., LiOH, H2O/THF) G start Low or No Product Yield q1 Incomplete Enamine Formation? start->q1 q2 Inefficient Reductive Cyclization? start->q2 q3 Incomplete Demethylation? start->q3 q4 Incomplete Hydrolysis? start->q4 q5 Side Product Formation? start->q5 a1 Optimize reaction time and temperature for enamine formation. Ensure purity of DMF-DMA. q1->a1 a2 Check catalyst activity (Pd/C). Ensure efficient hydrogen source/pressure. Consider alternative reducing agents (e.g., SnCl2, Fe/AcOH). q2->a2 a3 Increase equivalents of BBr3. Extend reaction time at low temperature. q3->a3 a4 Increase equivalents of LiOH. Increase reaction time or temperature. q4->a4 a5_1 Polymerization/decomposition under acidic conditions (if using Fischer). q5->a5_1 a5_2 N-N bond cleavage in hydrazone intermediate (Fischer). q5->a5_2 a5_3 Incomplete reduction of nitro group (Leimgruber-Batcho). q5->a5_3

Sources

Optimization

Technical Support Center: Stabilizing 7-chloro-1H-indol-4-ol Against Oxidation

Welcome to the technical support center for the handling and storage of 7-chloro-1H-indol-4-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their ex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of 7-chloro-1H-indol-4-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Here, we will address common challenges related to the oxidative instability of this molecule and provide detailed, evidence-based strategies to ensure its integrity during storage and use.

Frequently Asked Questions (FAQs)

Q1: My 7-chloro-1H-indol-4-ol is showing a color change (e.g., turning pink/brown) upon storage. What is happening?

A1: The observed color change is a strong indicator of oxidation. The indole nucleus, particularly when substituted with an electron-donating hydroxyl group as in 7-chloro-1H-indol-4-ol, is susceptible to oxidation.[1][2][3] This process can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal ions.[4] The initial oxidation products can further react to form colored polymeric species.

Q2: What are the ideal storage conditions for solid 7-chloro-1H-indol-4-ol?

A2: To minimize oxidation of solid 7-chloro-1H-indol-4-ol, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[5] For short-term storage, a cool, dry place between 2-8°C is acceptable.[6]Lower temperatures slow down the rate of chemical reactions, including oxidation.[7][8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4][9]This displaces oxygen, a key reactant in the oxidation process.
Light Protect from light by using amber vials or storing in a dark location.[4][7]Light can provide the energy to initiate oxidative reactions (photo-oxidation).
Container Use a tightly sealed container, such as a vial with a PTFE-lined cap.This prevents the ingress of atmospheric oxygen and moisture.

Q3: I need to prepare a stock solution of 7-chloro-1H-indol-4-ol. Which solvent should I use and how should I store it?

A3: For stock solutions, using a dry, inert solvent is paramount. Anhydrous dimethyl sulfoxide (DMSO) is a common choice due to its good solubilizing properties and relatively low reactivity.[9]

Recommended Storage Protocol for Stock Solutions:

  • Solvent: Use anhydrous DMSO.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to minimize exposure to oxygen.[10][11]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the entire stock to air.

  • Storage Temperature: For long-term stability, store aliquots at -80°C.[9] For short-term use, -20°C is acceptable.

  • Container: Use amber or light-blocking vials to protect from light.

Q4: Can I add an antioxidant to my stock solution to improve stability?

A4: Yes, adding an antioxidant can be an effective strategy.[9] For organic stock solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used. For aqueous solutions or cell culture applications, ascorbic acid or α-ketoglutaric acid are more compatible options.[9] It is important to note that some indole derivatives themselves can act as antioxidants.[12][13][14][15]

Troubleshooting Guide

Issue 1: Rapid degradation of 7-chloro-1H-indol-4-ol in aqueous buffers or cell culture media.

  • Symptoms: Inconsistent experimental results, loss of biological activity over time.

  • Root Cause: Indole compounds can be unstable in physiological buffers and cell culture media due to the presence of reactive oxygen species (ROS) and other reactive components.[9]

  • Troubleshooting Steps:

    • Prepare Freshly: Prepare working solutions immediately before use from a frozen, inert-atmosphere stock.

    • Minimize Exposure: Protect the working solution from light and keep it on ice during the experiment.

    • Use Antioxidants: Consider adding a cell-compatible antioxidant, such as N-acetylcysteine, to the media to improve stability.[9]

    • pH Considerations: Be mindful of the pH of your buffer, as it can influence the rate of degradation.

Issue 2: Appearance of multiple peaks during HPLC analysis of a stored sample.

  • Symptoms: A previously pure sample now shows additional peaks in the chromatogram.

  • Root Cause: These additional peaks are likely degradation products resulting from oxidation.

  • Troubleshooting Steps:

    • Confirm Degradation: Compare the chromatogram of the stored sample with that of a freshly prepared sample or a certified reference standard.

    • Optimize Storage: Review your storage procedures against the recommendations in this guide. Ensure that both solid and solution samples are stored under an inert atmosphere and protected from light and heat.[4][7]

    • Analytical Considerations: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to prevent on-instrument degradation.[9]

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of Solid 7-chloro-1H-indol-4-ol

This protocol describes the procedure for safely storing solid 7-chloro-1H-indol-4-ol to prevent oxidation.

Materials:

  • 7-chloro-1H-indol-4-ol

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen) with a regulator and tubing

  • Parafilm or a secondary sealing tape

Procedure:

  • Place the desired amount of solid 7-chloro-1H-indol-4-ol into the amber glass vial.

  • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material.

  • Insert a second, shorter needle to act as a vent.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace the air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • For extra security, wrap the cap and neck of the vial with Parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial at -20°C in a dark location.

Protocol 2: Monitoring Oxidation by HPLC

This protocol provides a general method for monitoring the stability of 7-chloro-1H-indol-4-ol over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 7-chloro-1H-indol-4-ol sample (stored and fresh)

  • HPLC-grade solvent for sample dissolution (e.g., acetonitrile or methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the stored 7-chloro-1H-indol-4-ol at a known concentration in an appropriate HPLC-grade solvent.

    • Prepare a fresh solution of 7-chloro-1H-indol-4-ol (from a new or properly stored batch) at the same concentration to serve as a reference.

  • HPLC Analysis:

    • Set up the HPLC method with a suitable gradient to separate the parent compound from potential degradation products.

    • Set the UV detector to a wavelength where 7-chloro-1H-indol-4-ol has a strong absorbance (a wavelength scan may be necessary to determine the optimal wavelength).

    • Inject the fresh sample to establish the retention time and peak shape of the pure compound.

    • Inject the stored sample.

  • Data Analysis:

    • Compare the chromatograms of the fresh and stored samples.

    • Look for the appearance of new peaks or a decrease in the peak area of the parent compound in the stored sample.

    • The percentage of the parent peak area relative to the total peak area can be used to estimate the purity and extent of degradation.

Visualizations

Oxidation_Pathway A 7-chloro-1H-indol-4-ol C Initial Oxidation Products (e.g., indoxyl radicals, quinone-imines) A->C Oxidation B Oxidizing Agents (O2, Light, Heat) B->C D Colored Polymeric Degradation Products C->D Further Reactions

Caption: Simplified proposed oxidation pathway of 7-chloro-1H-indol-4-ol.

Storage_Workflow cluster_solid Solid Compound cluster_solution Stock Solution solid_start Receive Solid inert_atm Store under Inert Atmosphere solid_start->inert_atm cold_storage Store at -20°C inert_atm->cold_storage protect_light Protect from Light cold_storage->protect_light solid_end Stable Solid protect_light->solid_end sol_prep Prepare in Anhydrous Solvent solid_end->sol_prep Use for Solution Prep aliquot Aliquot for Single Use sol_prep->aliquot sol_storage Store at -80°C aliquot->sol_storage sol_end Stable Solution sol_storage->sol_end

Caption: Recommended workflow for the storage of 7-chloro-1H-indol-4-ol.

References

  • Chappell, M. J., et al. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 2017. Available from: [Link]

  • ResearchGate. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available from: [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. 2021. Available from: [Link]

  • ResearchGate. Indole degradation and its metabolite analysis using HPLC. Available from: [Link]

  • Microbe Online. Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. 2022. Available from: [Link]

  • University of Florida. Storage Limitation Statements: Temperature—Fungicides. 2019. Available from: [Link]

  • University of California, Berkeley. FACT SHEET: PHENOL. Available from: [Link]

  • Twarda-Clapa, A., et al. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 2021. Available from: [Link]

  • Wang, L., et al. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International, 2019. Available from: [Link]

  • Semantic Scholar. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Available from: [Link]

  • Research Communities. Green Oxidation of Indoles using halide Catalysis. 2019. Available from: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available from: [Link]

  • ResearchGate. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. 2021. Available from: [Link]

  • ResearchGate. Scheme 3. Synthesis and oxidation of indole derivatives 4-7 with DMD. Available from: [Link]

  • Pesticide Environmental Stewardship. Storage Conditions. Available from: [Link]

  • Scripps Laboratories. Storage Temperatures. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). 2024. Available from: [Link]

  • ACS Publications. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. 2021. Available from: [Link]

  • Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. 2022. Available from: [Link]

  • MDPI. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. 2020. Available from: [Link]

  • National Center for Biotechnology Information. Electrochemical Enantioselective Oxidation of Indoles via Chiral Phosphoric Acid Catalysis in Cooperation with H3PO4 in Aqueous Media. Available from: [Link]

  • Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. 2022. Available from: [Link]

  • ResearchGate. Oxidation of indoles and our hypothesis. a Prior methods for oxidation. Available from: [Link]

  • National Center for Biotechnology Information. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Available from: [Link]

  • Atmospheric Chemistry and Physics Discussions. Atmospheric Oxidation Mechanism and Kinetics of Indole Initiated by ·OH and ·Cl: A Computational Study. Available from: [Link]

  • PubChem. 7-chloro-1H-indole. Available from: [Link]

  • University of Missouri Extension. Temperature Effects on Storage of Agricultural Pesticides. Available from: [Link]

  • Baystate Health. Medication Storage Temperature Guidelines - What is Safe? 2023. Available from: [Link]

  • CAS. 7-Chloroindole. Available from: [Link]

  • PubChem. Indole. Available from: [Link]

  • The Good Scents Company. agarospirol, 23811-08-7. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-chloro-1H-indol-4-ol

Topic: Optimizing Recrystallization Solvents & Protocols Ticket ID: IND-CL-OH-004 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are working with 7-chloro-1H-indol-4-ol (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents & Protocols Ticket ID: IND-CL-OH-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 7-chloro-1H-indol-4-ol (also known as 7-chloro-4-hydroxyindole). This molecule presents a specific purification challenge due to its "schizophrenic" solubility profile:

  • The Indole Core & 7-Cl: Lipophilic, electron-rich, prone to oxidation.

  • The 4-OH Group: Polar, H-bond donor/acceptor, increases melting point significantly compared to the non-hydroxylated parent.

This guide moves beyond generic advice, applying structure-property relationships to optimize your yield and purity.

Module 1: Solvent Selection Matrix

User Question: "I've tried ethanol and it stays soluble even at -20°C, but it crashes out instantly in hexanes. What is the optimal solvent system?"

Technical Response: The 4-hydroxy group significantly increases the polarity compared to 7-chloroindole. Single-solvent systems often fail because the temperature coefficient of solubility is either too flat (too soluble in alcohols) or too steep (insoluble in hydrocarbons). You require a binary solvent system or a moderately polar aromatic solvent.

Recommended Solvent Systems
System TypeSolvent CompositionSuitabilityOperational Notes
Primary (Standard) Ethyl Acetate / Heptane (1:3 to 1:5 ratio)High Best balance. Dissolve in min. hot EtOAc, add hot Heptane until turbid.
Alternative (Green) Isopropyl Alcohol (IPA) / Water Medium Good for removing inorganic salts. Risk of hydration. Requires slow cooling.[1]
High Purity Toluene High Excellent for removing non-polar tars. Requires heating to ~90°C.
"Rescue" DCM / Hexane Low Only use if the compound decomposes >60°C. Poor recovery due to volatility.

Critical Constraint: Avoid acetone or methanol if possible. The high solubility of the 4-OH group in these solvents often leads to poor recovery yields (<50%) unless deep cooling (-78°C) is used, which promotes amorphous precipitation rather than crystallization.

Module 2: Visualizing the Decision Logic

User Question: "How do I systematically choose the solvent based on my crude material's behavior?"

Technical Response: Use the following logic flow to determine the correct path for your specific batch impurity profile.

SolventSelection cluster_legend Key Heuristics Start Analyze Crude 7-chloro-1H-indol-4-ol CheckPolarity Is the main impurity highly polar (salts/acids)? Start->CheckPolarity CheckColor Is crude dark brown/black (Oxidation products)? CheckPolarity->CheckColor No SystemA System A: IPA / Water (Removes salts) CheckPolarity->SystemA Yes SystemB System B: Toluene (Leaves tars behind) CheckColor->SystemB Yes (Tarry) SystemC System C: EtOAc / Heptane (Standard Purification) CheckColor->SystemC No (Crystalline) Note1 *Toluene requires high heat but gives excellent crystal form.

Figure 1: Decision tree for solvent selection based on impurity profile.

Module 3: Troubleshooting "Oiling Out"

User Question: "My solution turns cloudy, but instead of crystals, I get a sticky oil at the bottom. How do I fix this?"

Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solute separates as a supercooled liquid before it can crystallize. This is common with 4-hydroxyindoles due to their ability to form strong intermolecular hydrogen bonds that compete with crystal lattice formation.

The Protocol to Fix Oiling Out:

  • Re-dissolve: Heat the mixture back to the boiling point until the oil layer dissolves completely.

  • Add "Good" Solvent: Add 5-10% more of the polar solvent (e.g., Ethyl Acetate) to the hot mixture. Why? This shifts the composition away from the "spinodal decomposition" zone.

  • Seed at Cloud Point: Cool slowly. As soon as the solution becomes slightly turbid (the metastable limit), add a seed crystal of pure product.

  • Isothermal Hold: Hold the temperature constant at the seeding point for 30 minutes. Do not cool further until a visible crystal bed forms.

  • Slow Cool: Cool at a rate of 10°C per hour.

Module 4: Managing Oxidation (The "Pink" Mother Liquor)

User Question: "My crystals are white, but they turn pink/grey after drying. The mother liquor is dark red."

Technical Response: Indoles, especially electron-rich ones like 7-chloro-4-hydroxyindole, are prone to auto-oxidation to form quinoidal species (indoxyls/isatins). The 7-chloro substituent deactivates the ring slightly, but the 4-OH activates it.

Stabilization Protocol:

  • Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Acidic Additive (Optional): If the product is not acid-sensitive, adding 0.1% acetic acid to the solvent can suppress the formation of the phenolate anion, which is more susceptible to oxidation.

  • Antioxidant Wash: Wash the filtered crystals with cold heptane containing 0.5% (w/v) sodium dithionite (if using a water-miscible wash) or simply ensure the wash solvent is strictly deoxygenated.

  • Vacuum Dry: Dry under high vacuum (<5 mbar) in the dark.

Module 5: Step-by-Step Optimized Workflow

User Question: "Can you provide a standard operating procedure (SOP) for the EtOAc/Heptane system?"

Technical Response:

Workflow cluster_details Critical Parameters Step1 1. Dissolution Step2 2. Clarification Step1->Step2 Reflux (EtOAc) Conc: 5-7 mL/g Conc: 5-7 mL/g Step1->Conc: 5-7 mL/g Step3 3. Anti-solvent Step2->Step3 Hot Filter Step4 4. Crystallization Step3->Step4 Add Heptane (Hot) Ratio: 1:3 v/v Ratio: 1:3 v/v Step3->Ratio: 1:3 v/v Step5 5. Isolation Step4->Step5 Cool -> Filter Temp: 20°C -> 0°C Temp: 20°C -> 0°C Step4->Temp: 20°C -> 0°C

Figure 2: Optimized workflow for binary solvent recrystallization.

Detailed Protocol:

  • Dissolution: Place crude 7-chloro-1H-indol-4-ol in a flask. Add Ethyl Acetate (5 mL per gram of solid). Heat to reflux (approx. 77°C).

    • Note: If solid remains, add EtOAc in 0.5 mL increments. Do not exceed 10 mL/g.

  • Clarification: If the solution is dark or contains particulates, add activated charcoal (10 wt%), stir for 5 mins at reflux, and filter hot through a Celite pad.

  • The "Cloud Point": While keeping the filtrate near boiling, slowly add Heptane dropwise.

    • Target: Stop immediately when a persistent turbidity (cloudiness) is observed.

    • Correction: Add 2-3 drops of hot EtOAc to clear the solution back to transparent.

  • Crystallization: Remove heat. Wrap the flask in a towel to ensure slow cooling to room temperature (20-25°C) over 2-3 hours.

    • Yield Boost: Once at RT, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white/off-white needles.

  • Wash: Wash with a cold 1:4 mixture of EtOAc:Heptane.

References
  • Synthesis of 4-Hydroxyindoles: CN113321609A - Method for synthesizing 4-hydroxyindole. (2021).[2] Describes purification of the parent 4-hydroxyindole using n-hexane and ethyl acetate systems. Link

  • Purification of Substituted Indoles: Organic Syntheses, Coll. Vol. 3, p. 479 (1955). General procedures for indole purification and handling oxidation sensitivity. Link

  • Solvent Selection Principles: University of Alberta, Department of Chemistry. Recrystallization - Solvent Selection Guide. Guidelines on binary solvent systems (EtOAc/Hydrocarbons) for polar aromatics. Link

  • Structure Data: PubChem Compound Summary for CID 104644 (7-chloro-1H-indole) and related hydroxyindoles. Provides physical property baselines for solubility estimation. Link

Sources

Optimization

Technical Guide: Purification &amp; Handling of 7-Chloro-1H-indol-4-ol

Introduction: The "Black Tar" Paradox If you are reading this, you are likely staring at a flask that should contain off-white crystals of 7-chloro-1H-indol-4-ol but instead contains a dark, sticky resin. In the field of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Tar" Paradox

If you are reading this, you are likely staring at a flask that should contain off-white crystals of 7-chloro-1H-indol-4-ol but instead contains a dark, sticky resin. In the field of indole chemistry, we call this the "Hydroxyindole Paradox" : the electron-rich nature that makes the 4-hydroxy moiety a potent pharmacophore also renders it sacrificially susceptible to oxidative polymerization.

This guide is not a generic SOP. It is a troubleshooting system designed to reverse-engineer the specific failure points—oxidative instability, regioisomer contamination, and acidity-induced decomposition—that plague this specific scaffold.

Module 1: The "Black Tar" Syndrome (Oxidative Instability)[1]

The Science: 4-Hydroxyindoles are electron-rich systems. The hydroxyl group at C4 donates electron density into the indole ring, significantly lowering the oxidation potential. Upon exposure to atmospheric oxygen, especially in solution, the molecule forms radical cations that rapidly polymerize into indigo-like oligomers (quinone imines). This is autocatalytic; once the solution turns pink/brown, the rate of degradation accelerates.

Protocol A: The Reductive Quench (Mandatory)

Standard workups (water/brine) are insufficient.[1] You must actively scavenge oxygen radicals.[1]

Step-by-Step:

  • Preparation: Prepare a 10% w/v Sodium Dithionite (

    
    )  aqueous solution. Keep it cold (
    
    
    
    ).
  • Quench: Pour your reaction mixture into the dithionite solution, not water.

  • Biphasic Protection: During extraction (typically EtOAc or DCM), ensure the aqueous layer remains slightly acidic to neutral (pH 6-7).[1]

    • Critical Note: Do not use basic washes (NaOH/NaHCO3) if avoidable.[1] High pH deprotonates the phenol (

      
      ), pushing the molecule into the aqueous phase and increasing susceptibility to oxidative coupling.
      
  • Inert Concentration: Evaporate solvents only after flushing the rotovap with Argon/Nitrogen.[1] Do not heat the water bath above

    
    .
    
Workflow Visualization: Inert Atmosphere Processing

InertWorkup Rxn Crude Reaction Mixture Quench Quench into 10% Na2S2O4 (aq) Rxn->Quench Prevent Oxidation Extract Extraction (Degassed EtOAc) Quench->Extract pH_Check pH Check (Maintain pH 6-7) Extract->pH_Check Conc Concentrate (Argon Flush, <35°C) pH_Check->Conc Organic Layer Solid Stable Crude Solid Conc->Solid

Figure 1: The Reductive Quench Workflow designed to interrupt radical polymerization mechanisms during isolation.

Module 2: Chromatographic Separation (Regioisomer & Polymer Removal)

The Issue: Synthesis of 7-chloroindoles often yields the 5-chloro regioisomer (10-15%) as a byproduct. Furthermore, standard silica gel is slightly acidic (


), which can catalyze the decomposition of hydroxyindoles during the column run.
Protocol B: Neutralized Flash Chromatography

The "Deactivation" Technique: You must neutralize the acidic sites on the silica surface before loading your compound.[1]

  • Slurry Preparation: Suspend silica gel in your starting eluent (e.g., 10% EtOAc/Hexane).[1]

  • The Modifier: Add 1% Triethylamine (Et3N) to the slurry.[1] Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of eluent without Et3N to remove excess base (prevents peak tailing).

  • Elution Gradient:

    • Stationary Phase: Neutralized Silica (40-63 µm).[1]

    • Mobile Phase A: Hexanes (or Heptane).[1][2][3]

    • Mobile Phase B: Ethyl Acetate.[1][3][4][5]

    • Gradient: 0-30% B over 15 CV.[1]

Separation Data Table:

CompoundRf (20% EtOAc/Hex)Appearance on TLCNotes
7-Chloro-1H-indol-4-ol 0.35 Blue fluorescence (UV254) Turns brown rapidly on plate
5-Chloro regioisomer0.42Blue/Green fluorescenceOften elutes just before product
Oxidative Dimers0.05 - 0.10Dark streakStays at baseline
Starting Material (Aniline)0.60Weak UVStains yellow with Ninhydrin

Module 3: Scalable Recrystallization (Non-Chromatographic)

The Logic: For batches >5g, chromatography becomes inefficient and exposes the compound to silica-induced degradation. Recrystallization is superior but requires a specific "Anti-Solvent Crash" method to reject the polar oxidative impurities.[1]

Protocol C: The Toluene/Heptane System

Why Toluene? Indoles have high affinity for aromatic solvents (pi-stacking), but oxidative impurities (polar polymers) do not.[1]

  • Dissolution: Dissolve crude solid in minimal Toluene at

    
    .
    
    • Ratio: Approx 5-7 mL Toluene per gram of crude.

    • Clarification: If the solution is dark black, add activated charcoal (10 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool to RT. You may see initial precipitation.[1][4]

  • The Push: Slowly add n-Heptane (anti-solvent) dropwise until the solution becomes slightly turbid.[1]

    • Target Ratio: Final solvent mix should be ~1:1 Toluene:Heptane.[1]

  • Crystallization: Cool to

    
     for 4 hours.
    
  • Wash: Filter and wash the cake with cold 100% Heptane (removes residual toluene and soluble regioisomers).[1]

Decision Matrix: Purification Strategy

PurificationLogic Start Crude Purity (HPLC/NMR) HighPurity > 85% Purity Start->HighPurity LowPurity < 85% or High Regioisomer Start->LowPurity Recryst Recrystallization (Toluene/Heptane) HighPurity->Recryst Scalable Column Neutralized Silica Column LowPurity->Column Required for Separation Final Pure 7-Cl-Indol-4-ol (Store under Argon) Recryst->Final Column->Final

Figure 2: Strategic decision tree for selecting the purification method based on crude purity profiles.

Frequently Asked Questions (FAQs)

Q1: My product turned purple/black on the filter paper. Is it ruined?

  • Diagnosis: This is surface oxidation.[1] The bulk crystal lattice is likely intact.[1]

  • Fix: Wash the solid immediately with cold, degassed heptane containing 0.1% ascorbic acid (if miscible) or simply cold degassed heptane to remove the surface oxide layer.[1] Dry under high vacuum immediately.[1]

Q2: Can I use DCM (Dichloromethane) for recrystallization?

  • No. DCM is too good a solvent; it solubilizes both the product and the impurities too well.[1] Furthermore, DCM can contain trace HCl (from decomposition), which accelerates the polymerization of hydroxyindoles. Stick to Toluene or EtOAc/Heptane.[1]

Q3: How do I store the purified compound?

  • Protocol: Store at

    
     under Argon. For long-term storage (>1 month), we recommend storing it as a solid, not in solution. If solution storage is necessary, use degassed DMSO-d6 (for NMR) or methanol with 0.1% BHT (butylated hydroxytoluene) as a stabilizer.[1]
    

Q4: I see a peak at M+14 in the Mass Spec. What is it?

  • Analysis: This is likely the methylated impurity (7-chloro-4-methoxyindole) if you used Methanol/acid anywhere, or an oxidation artifact (quinone formation + hydration). If the mass is M+34, it is the dichloro-analog (over-chlorination during synthesis).

References

  • Indole Synthesis & Handling: Sundberg, R. J.[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and sensitivity).

  • Oxidative Instability of Hydroxyindoles: The role of hydroxyindoles in protecting neuronal cultures from ferroptosis.[1] (2025).[1][6][7][8] National Institutes of Health.[1] Available at: [Link] (Discusses radical scavenging and oxidation mechanism).[1]

  • Recrystallization Solvents: Reagents & Solvents: Solvents for Recrystallization. University of Rochester.[1] Available at: [Link] (General solvent selection logic for polar aromatics).[1]

  • Chromatographic Purification: Strategies for Improving Impurity Isolation. Waters Corporation.[1] Available at: [Link] (Methodologies for separating close-eluting polar impurities).[1]

Sources

Troubleshooting

interpreting 1H NMR spectra of 7-chloro-1H-indol-4-ol

Technical Support Center: 7-chloro-1H-indol-4-ol Welcome to the technical support guide for the analysis of 7-chloro-1H-indol-4-ol. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-chloro-1H-indol-4-ol

Welcome to the technical support guide for the analysis of 7-chloro-1H-indol-4-ol. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in accurately interpreting ¹H NMR spectra for this compound. Our focus is on providing practical, field-tested insights grounded in established spectroscopic principles.

FAQ: Interpreting the ¹H NMR Spectrum of 7-chloro-1H-indol-4-ol

This section addresses the fundamental interpretation of a standard ¹H NMR spectrum of the target compound.

Question 1: What are the expected signals and their assignments in a typical ¹H NMR spectrum of 7-chloro-1H-indol-4-ol?

Answer: The ¹H NMR spectrum of 7-chloro-1H-indol-4-ol will display six distinct signals corresponding to the six unique protons in the molecule. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl group significantly influence the chemical shifts of the aromatic protons.[1][2]

  • N-H Proton (H1): This proton typically appears as a broad singlet in the most downfield region of the spectrum, usually between δ 8.0-12.0 ppm . Its exact chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2]

  • Aromatic Protons (H5, H6): The protons on the benzene ring, H5 and H6, form an AX or AB spin system.

    • H5: This proton is ortho to the hydroxyl group (-OH) and meta to the chlorine atom. It is expected to be a doublet, coupled to H6. The -OH group's electron-donating effect will shield this proton, shifting it upfield relative to H6. Expect its signal around δ 6.7-6.9 ppm .

    • H6: This proton is ortho to the chlorine atom and meta to the hydroxyl group. The deshielding effect of the electronegative chlorine will shift this proton downfield. It will appear as a doublet coupled to H5, typically in the range of δ 7.0-7.2 ppm . The coupling constant (JH5-H6) should be in the range of 7-9 Hz, typical for ortho-coupling in a benzene ring.[3]

  • Pyrrole Ring Protons (H2, H3):

    • H2: This proton is adjacent to the indole nitrogen. It typically appears as a triplet or a doublet of doublets (due to coupling with H3 and potentially H1) around δ 7.1-7.3 ppm .[1]

    • H3: This proton is adjacent to the carbon bridgehead and is coupled to H2. It generally resonates further upfield than H2, often between δ 6.4-6.6 ppm , appearing as a triplet or doublet of doublets.[1]

  • O-H Proton (4-OH): Similar to the N-H proton, the hydroxyl proton signal is often a broad singlet due to rapid chemical exchange. Its chemical shift is variable but typically appears between δ 4.0-6.0 ppm in solvents like DMSO-d₆.

Question 2: Why do the N-H and O-H proton signals often appear as broad singlets without clear coupling?

Answer: The broadness of N-H and O-H signals is a result of two primary phenomena:

  • Rapid Chemical Exchange: These "labile" protons can rapidly exchange with other labile protons in the sample, such as trace amounts of water, or with each other.[4] This exchange occurs on a timescale that is fast compared to the NMR experiment, causing the coupling information to be averaged out and the signal to broaden.[2]

  • Quadrupole Broadening (for N-H): The nitrogen-14 nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. This allows for rapid relaxation, which can lead to a broadening of the signal of the attached proton (H1).

Question 3: How can I definitively confirm the identity of the N-H and O-H peaks?

Answer: The most reliable method for identifying N-H and O-H protons is through a D₂O exchange experiment .[2][5]

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a few minutes to facilitate exchange, and re-acquire the spectrum.[5]

  • The labile O-H and N-H protons will exchange with the deuterium atoms from D₂O to form O-D and N-D. Since deuterium is not observed in ¹H NMR, the peaks corresponding to the O-H and N-H protons will disappear or significantly diminish in intensity.[4][6]

Troubleshooting Guide: Common Spectral Issues

This section provides solutions for common problems encountered during the NMR analysis of 7-chloro-1H-indol-4-ol.

Question 1: The signals in my aromatic region (δ 6.5-7.5 ppm) are overlapping and poorly resolved. How can I fix this?

Answer: Overlapping aromatic signals are a frequent challenge, especially on lower-field spectrometers.[7]

  • Solution 1: Change the NMR Solvent. The chemical shifts of solute protons can be significantly influenced by the choice of deuterated solvent. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce large changes in chemical shifts (anisotropic effect), often improving signal separation dramatically.[5][8] DMSO-d₆ is also an excellent choice as it is a strong hydrogen bond acceptor, which can help resolve signals.

  • Solution 2: Increase Magnetic Field Strength. If available, re-running the sample on a higher-field NMR spectrometer (e.g., 500 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

Question 2: My entire spectrum, not just the exchangeable protons, shows broad peaks. What is the likely cause?

Answer: Generalized peak broadening across the entire spectrum usually points to an issue with the sample preparation or the instrument's state.

  • Poor Shimming: The most common cause is an inhomogeneous magnetic field. Carefully re-shimming the spectrometer using your sample is the first step. If the sample is difficult to shim, it may be due to the issues below.[9]

  • Sample Insolubility/Precipitation: If the compound is not fully dissolved or begins to precipitate in the NMR tube, it creates an inhomogeneous sample, leading to broad lines.[5] Try gently warming the sample or sonicating it to ensure complete dissolution. If solubility is low, consider using a different solvent or reducing the sample concentration.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution can sometimes help.

Question 3: I am seeing more peaks than expected. What are they?

Answer: Extraneous peaks typically arise from contaminants.

  • Residual Solvents: Purification solvents like ethyl acetate, hexanes, or dichloromethane are common culprits.[5] Compare the unexpected peaks to a chart of common NMR solvent impurities.

  • Water: A peak for H₂O (or HOD in deuterated solvents) is very common.[2] Its position varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃; ~3.33 ppm in DMSO-d₆).

  • Synthesis Impurities: Contamination from starting materials, reagents, or reaction byproducts can occur.[10][11] Review the synthetic route to anticipate potential impurities and their expected spectral regions.

Reference Data & Visualizations

Summary of Expected ¹H NMR Data
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)
H1 (N-H) 8.0 - 12.0broad singlet (br s)N/A
4-OH 4.0 - 6.0broad singlet (br s)N/A
H6 7.0 - 7.2doublet (d)JH6-H5 = 7-9 Hz (ortho)
H2 7.1 - 7.3triplet (t) or ddJH2-H3 ≈ 2-3 Hz
H5 6.7 - 6.9doublet (d)JH5-H6 = 7-9 Hz (ortho)
H3 6.4 - 6.6triplet (t) or ddJH3-H2 ≈ 2-3 Hz

Note: Chemical shifts are highly dependent on solvent and concentration.

Molecular Structure with Proton Assignments

troubleshooting_workflow start Problem with ¹H NMR Spectrum p1 Broad Peaks Across Spectrum start->p1 p2 Overlapping Aromatic Signals start->p2 p3 Unexpected Peaks Present start->p3 p4 N-H / O-H Peak ID Uncertain start->p4 s1a Re-shim Spectrometer p1->s1a s2a Change Solvent (e.g., to Benzene-d₆) p2->s2a s3a Check for Residual Solvents p3->s3a s4 Perform D₂O Exchange Experiment p4->s4 s1b Check Sample Solubility (Re-dissolve, change solvent) s1a->s1b s1c Degas Sample (remove O₂) s1b->s1c s2b Use Higher Field NMR s2a->s2b s3b Check for Water Peak s3a->s3b s3c Review Synthesis for Byproducts s3b->s3c

Caption: A logical workflow for troubleshooting common ¹H NMR spectral issues.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your purified 7-chloro-1H-indol-4-ol directly into a clean, dry vial.

  • Select Solvent: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for indole derivatives containing hydroxyl groups as it helps in observing both N-H and O-H protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [1]Gently vortex or sonicate the vial to ensure the sample dissolves completely. [1]4. Filtration & Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube. [1]5. Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming the sample. This is a critical step to achieve sharp lines and good resolution. [9]An automated shimming routine is often sufficient, but manual adjustment may be necessary for optimal results.

  • Acquisition Parameters: Set standard ¹H acquisition parameters. A typical experiment involves 8-16 scans. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

  • Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).

References

  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry: University of Rochester.
  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of Organic Chemistry.
  • 1H NMR Analysis of Compound 7. Scribd.
  • 1H chemical shifts in NMR. Part 18.
  • H NMR Spectroscopy. University of Potsdam.
  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Inform
  • Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole...
  • 1 H NMR spectrum of compound 7.
  • NMR STUDIES OF INDOLE. HETEROCYCLES.
  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog.
  • bmse000097 Indole
  • 7-chloro-1H-indole | C8H6ClN | CID 104644. PubChem.
  • Short Summary of 1H-NMR Interpretation.
  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • 1H NMR showing less peaks than expected? : r/NMRspectroscopy. Reddit.
  • 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in...
  • 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR spectrum. ChemicalBook.
  • 14.18: The Resolution of ¹H NMR Spectra. Chemistry LibreTexts.
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.
  • Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry.
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Proton NMR 5 - Dealing with -OH and -NH protons. YouTube.
  • NMR Coupling Constants.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • NMR Coupling Constants Explained. Scribd.
  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Synthesis and Chemistry of Indole. University of Lucknow.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 7-Chloro-4-Hydroxyindole and 5-Hydroxyindole

Introduction: A Tale of Two Indoles The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products, neurotransmitters, and synthetic drugs. Within...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Indoles

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products, neurotransmitters, and synthetic drugs. Within this vast chemical family, subtle modifications to the indole ring can lead to profound shifts in biological activity. This guide provides an in-depth, objective comparison of two such analogs: 7-chloro-4-hydroxyindole, a synthetic compound with largely unexplored potential, and 5-hydroxyindole, a well-characterized endogenous metabolite.

While structurally similar, these molecules occupy vastly different spaces in our current biological understanding. 5-Hydroxyindole is a product of tryptophan metabolism, found at the intersection of host and microbial biochemistry, with defined roles in neuromodulation and gastrointestinal physiology.[1][2] In contrast, 7-chloro-4-hydroxyindole is a synthetic entity whose biological profile is not well-documented in public literature. This guide will synthesize the known, experimentally-verified activities of 5-hydroxyindole and, by leveraging data from structurally related compounds, build a predictive framework for the potential therapeutic applications of 7-chloro-4-hydroxyindole, focusing on its likely role as a kinase inhibitor. We will explore the causality behind experimental designs and propose a self-validating protocol to test our central hypothesis.

Part 1: The Endogenous Modulator: 5-Hydroxyindole

5-Hydroxyindole is a neuroactive metabolite of L-tryptophan.[3] It can be synthesized by gut microbiota from 5-hydroxytryptophan (5-HTP), a precursor in the serotonin synthesis pathway, and also exists as a minor metabolite of serotonin itself.[1][4] This dual origin places 5-hydroxyindole in a unique position to influence host physiology.

Metabolic Origins of 5-Hydroxyindole

The primary route for 5-hydroxyindole formation involves the enzyme tryptophanase, which is expressed by a variety of gut bacteria and converts 5-HTP to 5-hydroxyindole.[1][4][5] This microbial production is a key mechanism by which the gut microbiome can alter host intestinal physiology.[4]

cluster_host Host Pathway cluster_microbiota Gut Microbiota Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) HTP->Serotonin AADC HI 5-Hydroxyindole Serotonin->HI Minor Pathway (e.g., MAO) HTP_microbe 5-Hydroxytryptophan (5-HTP) HI_microbe 5-Hydroxyindole HTP_microbe->HI_microbe Tryptophanase

Caption: Metabolic pathways leading to the formation of 5-Hydroxyindole.

Key Biological Activities of 5-Hydroxyindole

Experimental evidence has illuminated two primary areas of activity for 5-hydroxyindole: neuromodulation and gastrointestinal motility.

  • Neuromodulation:

    • α7 Nicotinic Acetylcholine Receptors (nAChRs): 5-Hydroxyindole acts as a positive allosteric modulator of human α7 nAChRs.[2][6] It potentiates acetylcholine-induced ion currents in a concentration-dependent manner, increasing both the potency and efficacy of the endogenous ligand, acetylcholine.[6] This potentiation has been observed to enhance the release of glutamate in rat cerebellar slices.[2][6]

    • 5-HT3 Receptors: The compound can slow the desensitization of 5-HT3 receptor-mediated ion currents.[2] In mouse neuroblastoma cells, 1 mM 5-hydroxyindole potentiates ion currents induced by serotonin.[3]

  • Gastrointestinal (GI) Motility:

    • L-type Calcium Channels: 5-Hydroxyindole is a potent stimulant of intestinal motility.[4][5] This effect is mediated by its action on L-type calcium channels located on colonic smooth muscle cells, which triggers muscle contraction.[4][7] Oral administration to rats significantly accelerates total gut transit time.[3][4] In a comparative study, 5-hydroxyindole was found to be the most potent stimulant of rat colonic contractility among several other hydroxyindole analogs tested.[7]

Table 1: Summary of Quantitative Experimental Data for 5-Hydroxyindole
Biological Target/SystemEffectConcentration/DoseModel SystemReference
α7 nAChRsPotentiation of ACh-induced currents0.03 - 30 mMXenopus oocytes[3]
5-HT3 ReceptorsPotentiation of 5-HT-induced currents1 mMN1E-115 mouse neuroblastoma cells[2][3]
Intestinal MotilityDecreased gut transit time30 mg/kg (p.o.)Male Wistar rats[3][4]
Serotonin ReleaseIncreased 5-HT release100 µMRIN14B cells (enterochromaffin model)[2][4]
Hippocampal SlicesIncreased field excitatory postsynaptic potential30 - 300 µMRat hippocampal slices[2]
In Vivo ToxicityInduced convulsions50 - 100 mg/kg (i.p.)Male Wistar rats[2][3]

Part 2: The Synthetic Enigma: 7-Chloro-4-Hydroxyindole

In stark contrast to 5-hydroxyindole, there is a notable absence of published biological data for 7-chloro-4-hydroxyindole. It is commercially available as a synthetic reagent but its pharmacological profile remains uncharacterized.[8][9] However, we can construct a strong, testable hypothesis about its activity by examining the roles of its key structural features: the indole core, the 4-hydroxy group, and the 7-chloro substitution.

Hypothesized Biological Activity: A STAT3 Inhibitor

Our central hypothesis is that 7-chloro-4-hydroxyindole functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a critical driver in numerous cancers, promoting cell proliferation, survival, and immune evasion.[10][11][12] This makes STAT3 an attractive molecular target for cancer therapeutics.[11]

Rationale for the Hypothesis:

  • The Indole Scaffold: The indole ring is a common feature in many small-molecule kinase inhibitors. Its planar structure and hydrogen-bonding capabilities allow it to fit into the ATP-binding pockets of many kinases that lie upstream of STAT3 or to directly interfere with the STAT3 protein itself.

  • Halogenation: The presence of a chlorine atom at the 7-position is significant. Halogen bonding is a recognized and powerful interaction in drug design, often enhancing binding affinity and selectivity for a target protein. Many successful kinase inhibitors are halogenated. Furthermore, derivatives of the related 7-chloro-4-hydroxyquinoline scaffold have demonstrated potent biological activities, including anticancer, antimalarial, and antileishmanial effects, highlighting the utility of the 7-chloro substitution pattern.[13][14][15][16]

  • Hydroxylation: The 4-hydroxy group provides a critical hydrogen bond donor/acceptor site, which can anchor the molecule within a protein's active site, contributing to binding affinity and specificity.

Dysregulation of STAT3 signaling is implicated in numerous malignancies.[10] STAT3 is activated via phosphorylation (to pY-STAT3) by upstream kinases like Janus kinases (JAKs) in response to cytokine and growth factor signals.[17] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation.[10][17]

Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active pY-STAT3 Dimer pY-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activation Inhibitor 7-Chloro-4-Hydroxyindole (Hypothesized Inhibitor) Inhibitor->JAK Blocks Phosphorylation Inhibitor->Dimer Prevents Dimerization

Caption: Hypothesized inhibition points of 7-Chloro-4-Hydroxyindole in the STAT3 pathway.

Part 3: Comparative Analysis and Future Directions

The comparison between these two molecules is one of established versus potential function. 5-Hydroxyindole is an endogenous modulator with relatively low potency but clear physiological roles. 7-Chloro-4-hydroxyindole is a synthetic compound with the potential to be a potent, targeted therapeutic, likely as a STAT3 pathway inhibitor.

Table 2: Comparative Summary of Biological Profiles
Feature5-Hydroxyindole7-Chloro-4-Hydroxyindole (Hypothesized)
Source Endogenous; Tryptophan metabolite produced by host and gut microbiota.[1]Synthetic compound.[8]
Primary Known/Hypothesized Role Neuromodulator, Prokinetic agent.[2][4]Anti-cancer agent via STAT3 pathway inhibition.[10][11]
Primary Molecular Targets α7 nAChRs, 5-HT3 Receptors, L-type Ca2+ channels.[2][6][7]STAT3 protein or upstream kinases (e.g., JAKs).[17]
Therapeutic Potential Microbiota-targeted interventions for gut motility disorders.[4]Targeted therapy for STAT3-driven cancers (e.g., lung, breast).[17][18]
Potency Micromolar to millimolar activity range.[3]Unknown, but potentially nanomolar based on similar kinase inhibitors.
Proposed Experimental Validation

To bridge the knowledge gap and validate the hypothesis for 7-chloro-4-hydroxyindole, a logical, multi-step experimental plan is necessary. The trustworthiness of this approach lies in its self-validating structure, where each step builds upon the last to confirm the mechanism of action.

A Step 1: Cell Viability Screen (e.g., STAT3-dependent cancer cell lines like HCT-116, MCF-7) B Step 2: STAT3 Phosphorylation Assay (Western Blot for pY-STAT3) A->B If cytotoxic, determine if STAT3 signaling is affected C Step 3: STAT3 Transcriptional Activity Assay (STAT3-Luciferase Reporter Assay) B->C If p-STAT3 is reduced, confirm downstream effect D Step 4: Direct Target Engagement (Isothermal Titration Calorimetry or Surface Plasmon Resonance with recombinant STAT3) C->D If reporter is inhibited, test for direct binding to STAT3 E Step 5: Kinome-wide Selectivity Profiling (Screen against a panel of kinases to identify direct upstream target) C->E Alternatively, identify upstream kinase target

Caption: Proposed experimental workflow to validate 7-chloro-4-hydroxyindole activity.

Part 4: Detailed Experimental Protocol

To provide actionable guidance, the following is a detailed protocol for a primary validation experiment: the STAT3-Luciferase Reporter Assay. This assay is a cornerstone for identifying STAT3 inhibitors because it directly measures the transcriptional activity of STAT3, providing a functional readout of pathway inhibition.

Protocol: STAT3-Luciferase Reporter Gene Assay

Objective: To determine if 7-chloro-4-hydroxyindole inhibits STAT3-mediated gene transcription in a human cancer cell line.

Materials:

  • HEK293T or a relevant cancer cell line (e.g., HCT-116).

  • STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro] Vector).

  • Control plasmid expressing Renilla luciferase (for normalization).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 7-chloro-4-hydroxyindole (dissolved in DMSO).

  • Oncostatin M (OSM) or Interleukin-6 (IL-6) as a STAT3 activator.

  • Dual-Luciferase® Reporter Assay System.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding (Day 1):

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring optimal health for transfection.

  • Transient Transfection (Day 2):

    • For each well, prepare a transfection mix containing the STAT3-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your transfection reagent.

    • Carefully add the transfection mix to each well.

    • Incubate for 18-24 hours. Causality: This period allows for efficient plasmid uptake and expression of the luciferase enzymes.

  • Compound Treatment and Stimulation (Day 3):

    • Aspirate the medium and replace it with serum-free medium. Starve the cells for 4-6 hours. Causality: Serum starvation reduces basal STAT3 activity, creating a low-background state for stimulation.

    • Prepare serial dilutions of 7-chloro-4-hydroxyindole in serum-free medium (e.g., from 100 µM to 1 nM). Add the compound to the appropriate wells and incubate for 1 hour. Include a DMSO vehicle control.

    • Stimulate the cells by adding a pre-determined optimal concentration of OSM (e.g., 10 ng/mL) or IL-6 to all wells except the unstimulated negative control.

    • Incubate for an additional 6-8 hours. Causality: This timeframe is typically sufficient for the full cascade of STAT3 phosphorylation, nuclear translocation, and activation of the luciferase reporter gene.

  • Lysis and Luminescence Reading (Day 4):

    • Aspirate the medium and gently wash the cells once with PBS.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase kit.

    • Following the kit's instructions, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, followed by the Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by calculating the ratio of Firefly Luminescence / Renilla Luminescence for each well.

    • Express the results as a percentage of the stimulated vehicle control.

    • Plot the normalized activity against the log concentration of 7-chloro-4-hydroxyindole and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Causality: Normalization to the internal Renilla control accounts for variations in transfection efficiency and cell number, ensuring the observed effects are specific to the STAT3 reporter.

Conclusion

This guide illuminates the distinct biological narratives of two structurally related indoles. 5-Hydroxyindole is an established, endogenously produced molecule with clear, albeit modest, modulatory effects on neuronal and gastrointestinal systems.[2][4] Its study provides insight into the intricate communication between the gut microbiome and host physiology. 7-Chloro-4-hydroxyindole , in contrast, represents untapped potential. Based on a structure-activity relationship analysis, it emerges as a promising candidate for a targeted therapeutic, most notably as an inhibitor of the oncogenic STAT3 pathway.[10] The proposed experimental framework provides a clear and robust path to validating this hypothesis. For researchers in drug development, 5-hydroxyindole offers a tool to probe host-microbe interactions, while 7-chloro-4-hydroxyindole presents a scaffold for the development of next-generation kinase inhibitors.

References

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  • Patil, S. A., Patil, R., & Miller, D. D. (2008). Synthetic Applications of the Nenitzescu Reaction to Biologically Active 5-Hydroxyindoles. Current Organic Chemistry, 12(9), 691-717. Available from: [Link]

  • Zwart, R., et al. (2002). 5-Hydroxyindole potentiates human alpha 7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release in cerebellar slices. Neuropharmacology, 43(3), 374-384. Available from: [Link]

  • Waclawiková, B., et al. (2022). Potential binding modes of the gut bacterial metabolite, 5-hydroxyindole, to the intestinal L-type calcium channels and its impact on the microbiota in rats. Gut Microbes, 14(1), 2154544. Available from: [Link]

  • Waclawiková, B., et al. (2021). Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels. PubMed, 19(1), e3001070. Available from: [Link]

  • Taylor & Francis Online. 5 hydroxyindoleacetic acid – Knowledge and References. Available from: [Link]

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Comparative

A Comparative Guide to the Binding Affinity of Chloro-Substituted Indoles in Serotonin Receptor Assays: A Case Study Perspective on 7-chloro-1H-indol-4-ol

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a cornerstone in the design of novel therapeutics targeting the central nervous system. Its prevalence in the struct...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a cornerstone in the design of novel therapeutics targeting the central nervous system. Its prevalence in the structure of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) has made it a "privileged scaffold" for the development of ligands for various serotonin receptors.[1] This guide provides an in-depth analysis of the binding affinity of chloro-substituted indole derivatives at serotonin receptors. While direct experimental data for 7-chloro-1H-indol-4-ol is not publicly available, this guide will provide a comparative framework based on the established structure-activity relationships (SAR) of analogous compounds. We will delve into the experimental methodologies used to determine binding affinity and explore how substitutions on the indole ring can dramatically influence receptor interaction.

Understanding Serotonin Receptor Binding: The "Why" Behind the "How"

The initial step in characterizing a novel compound's interaction with a receptor is to determine its binding affinity. This is a quantitative measure of the strength of the interaction between the ligand (the compound) and the receptor. High affinity indicates a strong binding interaction, which is often a prerequisite for a potent biological effect. The most common parameters used to express binding affinity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

  • IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of a competing ligand (the "inhibitor" or test compound) that is required to displace 50% of a radiolabeled ligand from its specific binding sites on the receptor.

  • Ki (Inhibition Constant): The Ki is a more absolute measure of binding affinity as it is independent of the concentration of the radiolabeled ligand used in the assay. It is calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.

The primary experimental technique to determine these values is the radioligand displacement assay . This assay is a robust and reliable method that forms the foundation of receptor pharmacology.

The Logic of Radioligand Displacement Assays

The principle behind this assay is competition. A known radiolabeled ligand (a molecule tagged with a radioactive isotope) with high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The amount of radioactivity bound to the receptors is then measured. To determine the affinity of a new, unlabeled compound, it is added to this system at various concentrations. The new compound will compete with the radioligand for binding to the receptor. A potent new compound will displace the radioligand at low concentrations, resulting in a decrease in the measured radioactivity.

Below is a diagram illustrating the workflow of a typical radioligand displacement assay.

Radioligand Displacement Assay Workflow Radioligand Displacement Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Ketanserin) Radioligand->Incubation TestCompound Test Compound (e.g., 7-chloro-1H-indol-4-ol) (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Analysis Data Analysis: Competition Curve Fitting Scintillation->Analysis Calculation Calculation of IC50 and Ki Values Analysis->Calculation

Caption: A generalized workflow for a radioligand displacement assay.

Structure-Activity Relationship of Chloro-Substituted Indoles at Serotonin Receptors

The indole ring system offers multiple positions for chemical modification, and the introduction of a chloro substituent can have a profound impact on a compound's affinity and selectivity for different serotonin receptor subtypes. While we lack specific data for 7-chloro-1H-indol-4-ol, we can infer potential properties by examining related structures.

Impact of Chloro Substitution on Serotonin Receptor Affinity: A Comparative Overview
Position of Chloro SubstitutionObserved Effects on Serotonin Receptor BindingReference Compound(s)Receptor Subtype(s)
5-Chloro Can increase affinity for 5-HT2A and 5-HT2C receptors.[2] In some series, a 5-chloro substitution resulted in lower affinity for 5-HT6 receptors compared to 5-methoxy or unsubstituted analogues.[3]1-(3-pyridylcarbamoyl)indoline derivatives5-HT2A, 5-HT2C
6-Chloro A 6-chloro substitution has been shown to increase selectivity for 5-HT2C over 5-HT2A receptors.[2] In another study, a 6-chloro substituent was less favorable for 5-HT6 receptor affinity than a 5-chloro substituent.[3]1-(3-pyridylcarbamoyl)indoline derivatives5-HT2A, 5-HT2C
5,6-Dichloro This disubstitution pattern significantly enhanced selectivity for the 5-HT2C receptor, with one compound showing over 2100-fold selectivity.[2]Aplysinopsin derivatives5-HT1A, 5-HT2A, 5-HT2C
7-Chloro While direct data for 7-chloro-1H-indol-4-ol is unavailable, the 7-position is a less commonly explored site for substitution in many published series of serotonin receptor ligands. However, its proximity to the indole nitrogen could influence the electronic properties of the ring system and thereby affect receptor interactions.Not AvailableNot Available

Key Insights from SAR Studies:

  • Positional Importance: The location of the chloro substituent is critical in determining the binding profile. A substituent at the 5-position often has a different effect than one at the 6- or 7-position.

  • Selectivity Modulation: Halogenation, particularly with chlorine, can be a powerful tool to enhance selectivity for a specific receptor subtype. For instance, strategic placement of chloro groups has been used to achieve high selectivity for the 5-HT2C receptor.[2]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom alters the electron density of the indole ring, which can influence hydrogen bonding and other non-covalent interactions with amino acid residues in the receptor's binding pocket. Molecular modeling studies have shown that a chlorine atom can form a halogen bond with receptor residues, contributing to binding affinity.[4][5]

Downstream Signaling of Serotonin Receptors

The binding of a ligand to a serotonin receptor initiates a cascade of intracellular events known as signal transduction. Most serotonin receptors, with the exception of the 5-HT3 receptor (which is a ligand-gated ion channel), are G protein-coupled receptors (GPCRs).[6] The specific G protein that a receptor subtype couples to determines the downstream cellular response.

Serotonin Receptor Signaling Pathways Simplified Serotonin Receptor Signaling Pathways cluster_Gi Gi/o-coupled (e.g., 5-HT1A) cluster_Gq Gq/11-coupled (e.g., 5-HT2A) cluster_Gs Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) HT1A 5-HT1A Receptor Gi Gi/o Protein HT1A->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease HT2A 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq PLC Phospholipase C (Activated) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase HT7 5-HT7 Receptor Gs Gs Protein HT7->Gs AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Sources

Validation

A Comparative Guide to the Spectral Characterization of 7-chloro-1H-indol-4-ol and Indole Standards

This guide provides an in-depth comparative analysis of the spectral characteristics of 7-chloro-1H-indol-4-ol against the foundational indole structure. As researchers and professionals in drug development know, the pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of 7-chloro-1H-indol-4-ol against the foundational indole structure. As researchers and professionals in drug development know, the precise characterization of substituted heterocyclic compounds is paramount for confirming identity, purity, and structure-activity relationships. This document delves into the key spectroscopic techniques—NMR, Mass Spectrometry, IR, and UV-Vis—to elucidate the distinct spectral fingerprints of these two molecules, explaining the underlying chemical principles that govern their differences.

Introduction: The Indole Scaffold and the Importance of Substitution

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern pharmacology. However, the true therapeutic potential is often unlocked through functionalization. The introduction of substituents, such as the chloro and hydroxyl groups in 7-chloro-1H-indol-4-ol, dramatically alters the molecule's steric and electronic profile. These modifications, in turn, create a unique spectral signature that, when properly interpreted, provides irrefutable evidence of the compound's structure.

This guide will systematically dissect these signatures, offering both the theoretical basis for the observed spectral shifts and the practical methodologies required to obtain high-quality data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR Fingerprint

Indole (Standard): The ¹H NMR spectrum of unsubstituted indole is characterized by distinct signals for each proton on the bicyclic ring. The N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm), while the aromatic protons resonate in the δ 6.5-7.7 ppm region.[3] The coupling patterns (doublets, triplets, or multiplets) are crucial for assigning each proton to its specific position on the ring.

7-chloro-1H-indol-4-ol: The introduction of a chlorine atom at the C7 position and a hydroxyl group at the C4 position induces significant changes in the ¹H NMR spectrum:

  • Downfield Shift of H5 and H6: The electron-withdrawing inductive effect of the chlorine atom at C7 will deshield the adjacent protons, causing their signals to shift downfield.

  • Upfield Shift from the Hydroxyl Group: The -OH group at C4 is an electron-donating group through resonance, which will shield the protons on the benzene portion of the ring, causing a slight upfield shift, particularly for H5. The interplay of these two effects determines the final chemical shifts.

  • Hydroxyl and Amine Protons: A new, often broad, signal for the C4-OH proton will appear, its chemical shift being highly dependent on the solvent and concentration. The N-H proton (H1) signal is also expected to be present at a high chemical shift.

The ¹³C NMR Landscape

Indole (Standard): The ¹³C NMR spectrum of indole shows eight distinct signals corresponding to its eight carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon.[4]

7-chloro-1H-indol-4-ol: The substituents dramatically alter the carbon chemical shifts:

  • C7 (ipso-Carbon): The carbon directly attached to the chlorine atom will experience a significant downfield shift due to the electronegativity of chlorine.

  • C4 (ipso-Carbon): The carbon bearing the hydroxyl group will also be shifted downfield.

  • Neighboring Carbons: The electronic effects of the substituents will propagate around the ring, causing predictable upfield and downfield shifts for the other carbons compared to the indole standard.

Comparative NMR Data Summary
Position Indole ¹H Chemical Shift (δ, ppm) 7-chloro-1H-indol-4-ol Predicted ¹H Shift (δ, ppm) Indole ¹³C Chemical Shift (δ, ppm) 7-chloro-1H-indol-4-ol Predicted ¹³C Shift (δ, ppm)
1 (N-H)~11.0-11.2~11.0-12.0--
2~7.0-7.2~7.1-7.3~124.5~125-127
3~6.4-6.6~6.5-6.7~102.1~103-105
3a--~127.8~128-130
4~7.5-7.7OH signal~120.8~145-150 (ipso-OH)
5~7.0-7.2~6.8-7.0~121.9~115-118
6~7.1-7.3~6.9-7.1~119.8~120-123
7~7.6-7.8No proton~111.1~115-120 (ipso-Cl)
7a--~135.7~136-138

Note: Predicted values for 7-chloro-1H-indol-4-ol are estimates based on substituent effects and may vary with solvent and experimental conditions.

Part 2: Mass Spectrometry (MS) - Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Indole (Standard): Under electron ionization (EI), indole exhibits a prominent molecular ion peak (M⁺•) at m/z 117. A characteristic fragmentation is the loss of HCN, leading to a fragment at m/z 90.[5]

7-chloro-1H-indol-4-ol:

  • Molecular Ion Peak: The molecular weight of 7-chloro-1H-indol-4-ol is 167.59 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two molecular ion peaks: one at m/z 167 (for the ³⁵Cl isotopologue) and another at m/z 169 (for the ³⁷Cl isotopologue), with the latter having about one-third the intensity of the former. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: The fragmentation will be more complex than that of indole. Likely fragmentation pathways include the loss of a chlorine radical (Cl•), loss of carbon monoxide (CO) from the hydroxylated ring, and cleavage of the pyrrole ring.

Comparative Mass Spectrometry Data
Compound Molecular Formula Molecular Weight Expected M⁺• (m/z) Key Fragments (m/z)
IndoleC₈H₇N117.1511790 ([M-HCN]⁺)
7-chloro-1H-indol-4-olC₈H₆ClNO167.59167, 169 (3:1 ratio)[M-Cl]⁺, [M-CO]⁺•, etc.

Part 3: Vibrational Spectroscopy (IR) - Identifying Functional Groups

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Indole (Standard): The IR spectrum of indole shows a characteristic N-H stretching vibration around 3400 cm⁻¹.[6] The aromatic C-H stretching appears just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings are observed in the 1450-1620 cm⁻¹ region.[6]

7-chloro-1H-indol-4-ol:

  • O-H Stretch: A prominent, often broad, absorption band for the hydroxyl (O-H) group stretch is expected in the 3200-3600 cm⁻¹ region. This may overlap with the N-H stretch.

  • N-H Stretch: The N-H stretching vibration will also be present, likely in a similar region to the O-H stretch.

  • C-Cl Stretch: A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic Region: The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, providing further structural confirmation.

Comparative IR Data Summary
Vibrational Mode Indole (cm⁻¹) 7-chloro-1H-indol-4-ol (Expected, cm⁻¹)
O-H StretchN/A3200-3600 (Broad)
N-H Stretch~3400~3300-3500 (May overlap with O-H)
Aromatic C-H Stretch>3000>3000
Aromatic C=C Stretch1450-16201450-1620
C-Cl StretchN/A600-800

Part 4: UV-Visible Spectroscopy - Analyzing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Indole (Standard): The UV spectrum of indole in a non-polar solvent typically shows two main absorption bands, one around 270-280 nm and a stronger one near 215 nm, corresponding to π→π* transitions.[7]

7-chloro-1H-indol-4-ol: Both the chloro and hydroxyl groups are auxochromes, meaning they can influence the absorption wavelength and intensity.

  • Bathochromic Shift: The hydroxyl group, in particular, is a strong electron-donating group that can extend the conjugation of the π-system. This is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to indole.[8] The chlorine atom will have a lesser, but still contributory, effect. The solvent polarity can also significantly impact the absorption maxima.[8]

Comparative UV-Vis Data
Compound Typical λmax (in non-polar solvent) Expected Effect of Substituents
Indole~270-280 nm-
7-chloro-1H-indol-4-ol>280 nmBathochromic (red) shift

Part 5: Experimental Protocols and Workflows

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation Protocol

A crucial first step for all analytical techniques is proper sample preparation.

Caption: General workflow for sample preparation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[9]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 400 MHz spectrometer are generally sufficient.[9]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum (e.g., to the residual solvent peak) and integrate the signals for proton counts. Assign peaks based on chemical shift, multiplicity, and coupling constants.[3]

LC-MS Protocol

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing complex mixtures and confirming molecular weights.[10][11][12]

Caption: A typical workflow for LC-MS analysis.

IR Spectroscopy (ATR) Protocol
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Scan Sample: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Blank/Reference: Fill a matched quartz cuvette with the pure solvent to use as a reference.

  • Instrument Setup: Place the reference and sample cuvettes in the spectrophotometer.

  • Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectral characterization of 7-chloro-1H-indol-4-ol reveals a unique fingerprint that is readily distinguishable from its parent indole structure. The presence of the chloro and hydroxyl substituents imparts predictable and measurable changes across all major spectroscopic techniques. In ¹H and ¹³C NMR, these substituents alter the electronic environment, causing distinct shifts in the resonance frequencies of the nuclei. In mass spectrometry, the molecular weight and, most notably, the chlorine isotopic pattern provide definitive identification. Finally, IR and UV-Vis spectroscopy confirm the presence of key functional groups (O-H, C-Cl) and reveal shifts in electronic transitions due to the auxochromic effects of the substituents. By understanding these differences and applying rigorous experimental protocols, researchers can confidently confirm the structure and purity of this and other substituted indole derivatives, a critical step in the drug discovery and development pipeline.

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